cis-2-Amino-1-cyclopentanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFTUCRJJFPES-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: cis-2-Amino-1-cyclopentanecarboxamide
CAS Number: 135053-11-1 (Racemic) | Stereochemistry: cis-(1S,2R/1R,2S)
Part 1: Executive Summary
cis-2-Amino-1-cyclopentanecarboxamide is a conformationally constrained
This guide details the chemical identity, validated synthetic protocols, and therapeutic applications of this scaffold, specifically distinguishing between the racemic form and its enantiopure salts.
Part 2: Chemical Identity & Specifications[1]
The compound exists primarily as a stable solid, often handled as a hydrochloride salt to enhance water solubility and stability against oxidation.
Core Identifiers
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number (Racemic) | 135053-11-1 |
| CAS Number ((1S,2R) HCl) | 858935-05-4 |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol (Free Base) |
| Stereochemistry | cis-configuration (Amino and Amide on same face) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane |
| pKa (Calculated) | ~9.5 (Amine), ~15 (Amide) |
Structural Significance
The cis-isomer brings the amino (
Part 3: Synthetic Methodologies
Synthesis of this compound requires strict stereocontrol to avoid the thermodynamically more stable trans-isomer. Two primary industrial routes are established: the
Protocol A: The -Lactam Ring-Opening (Stereoselective)
This method utilizes the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cyclopentene, forming a bicyclic
Step-by-Step Workflow:
-
Cycloaddition: React cyclopentene with CSI at 0°C to form the
-chlorosulfonyl -lactam. -
Reductive Removal: Remove the sulfonyl group using sodium sulfite (
) to yield 2-azabicyclo[3.2.0]heptan-3-one. -
Ring Opening (Ammonolysis): Treat the lactam with aqueous ammonia or methanolic ammonia. The nucleophilic attack opens the strained 4-membered ring, retaining the cis-stereochemistry established in step 1.
-
Purification: Recrystallize from Ethanol/Ether.
Protocol B: Reductive Amination & Resolution (Scalable)
This route starts from ethyl 2-oxocyclopentanecarboxylate but requires a resolution step as it produces a cis/trans mixture.
-
Condensation: React ethyl 2-oxocyclopentanecarboxylate with benzylamine.
-
Hydrogenation: Reduce the imine using
. This step favors the cis-isomer (kinetic control) but often yields ~80:20 cis:trans ratios. -
Amidation: React the resulting ester with concentrated
. -
Chiral Resolution: If enantiopure material is required, use enzymatic resolution (e.g., Candida antarctica Lipase B) on the ester precursor before amidation.
Synthesis Visualization (Graphviz)
Caption: Figure 1. Stereoselective synthesis via the
Part 4: Applications in Drug Discovery[3][4][5]
Peptidomimetics & Foldamers
The cis-2-aminocyclopentanecarboxamide scaffold (often abbreviated as cis-ACPC amide) is a "foldamer" building block.
-
Mechanism: When incorporated into peptide backbones, the rigid cyclopentane ring restricts the torsional angles (
). -
Outcome: Homo-oligomers of cis-ACPC adopt a strand-like secondary structure (resembling a
-sheet), whereas trans-isomers form 12-helices. This allows researchers to design peptides that are resistant to proteolytic degradation.
Scaffold for Enzyme Inhibitors
The scaffold is utilized to position pharmacophores in precise orientations to bind active sites of enzymes:
-
JAK Inhibitors: Used as a linker to orient the "hinge-binding" motif relative to the solvent-exposed tail.
-
Antifungal Agents: Structural analog of Cispentacin (CAS 105668-52-6), a natural antifungal antibiotic. The amide derivative often serves as a prodrug or a modified core to improve blood-brain barrier permeability.
-
Neuroprotection: (1S,2R)-derivatives have shown potential in modulating neurochemical pathways, acting as glutamate receptor modulators due to their structural similarity to glutamate and GABA.
Analytical Reference Standard
Used as a reference in chiral HPLC to determine the enantiomeric excess (ee%) of asymmetric hydrogenation reactions involving cyclic
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, acid chlorides, chloroformates.
-
Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Fisher Scientific. this compound, 98% Specifications and CAS Data. Retrieved from [Link]
-
National Institutes of Health (PMC). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J Org Chem. 2013. Retrieved from [Link]
-
Beilstein Journals. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein J. Org.[1] Chem. 2012.[2] Retrieved from [Link]
-
PubChem. 1-Aminocyclopentanecarboxamide (Isomer Distinction Data). Retrieved from [Link][3]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-2-Amino-1-cyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cis-2-Amino-1-cyclopentanecarboxamide, a conformationally constrained amino acid derivative with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore potential synthetic strategies, discuss its putative biological activities based on structurally related compounds, and outline key analytical methodologies for its characterization.
Core Molecular Attributes
This compound is a cyclic non-proteinogenic amino acid derivative. The cyclopentane ring imposes significant conformational constraints on the molecule, which can be a desirable feature in the design of potent and selective therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | N/A |
| Molecular Weight | 128.17 g/mol | N/A |
| CAS Number | 135053-11-1 | N/A |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Chemical Landscape
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the amidation of a corresponding cis-2-aminocyclopentane-1-carboxylic acid derivative. The key challenge lies in the stereoselective synthesis of this precursor.
Caption: Retrosynthetic analysis of this compound.
Potential Synthetic Strategies
Strategy 1: From Cyclopentanone
One potential route starts with cyclopentanone, which can be converted to 1-aminocyclopentane carbonitrile. Subsequent hydrolysis and stereoselective separation or modification could lead to the desired cis-amino acid precursor. A patent for a related compound, 1-(pentanoylamino)cyclopentanecarboxylic acid, outlines a similar initial step starting from cyclopentanone[1].
Experimental Workflow (Hypothetical):
Caption: Hypothetical synthesis pathway starting from cyclopentanone.
Strategy 2: From Cyclopentene Oxide
Another approach could involve the use of cyclopentene oxide as a starting material. Ring-opening with an amine source followed by functional group manipulations could provide a pathway to the cis-amino alcohol, which can then be oxidized and amidated.
Strategy 3: Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for amidation. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the formation of amide bonds from carboxylic acids and amines under mild conditions[2]. This approach would be particularly advantageous if a suitable cis-2-aminocyclopentanecarboxylic acid precursor is available.
Step-by-Step Enzymatic Amidation Protocol (Generalized):
-
Substrate Preparation: Dissolve the cis-2-aminocyclopentanecarboxylic acid derivative and an amine source (e.g., ammonium salt) in a suitable organic solvent.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction: Incubate the mixture with agitation at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up: After completion, filter off the enzyme and purify the product by crystallization or chromatography.
Potential Biological Activity and Therapeutic Applications
Direct pharmacological studies on this compound are limited in publicly accessible literature. However, the biological activities of structurally similar compounds provide valuable insights into its potential therapeutic applications. The rigid cyclopentane scaffold is a common motif in various biologically active molecules.
Insights from Structural Analogs
-
Anti-inflammatory and Neuroprotective Potential: Derivatives of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride, a stereoisomer of the title compound, have shown promise for their anti-inflammatory and neuroprotective properties. Research suggests these derivatives may modulate inflammatory pathways and offer protection against neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's[3]. This indicates that this compound could be a valuable scaffold for developing novel therapeutics in these areas.
-
Antifungal Activity: The closely related compound, cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), was initially isolated from Bacillus cereus and identified as an antifungal agent[3]. This suggests that modifications at the carboxylic acid position, such as the formation of a carboxamide, could lead to compounds with interesting antimicrobial profiles.
-
Excitatory Amino Acid Receptor Modulation: Studies on cis- and trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) have demonstrated their interaction with metabotropic and ionotropic excitatory amino acid receptors in the brain[4][5]. The cis isomer, in particular, showed potent effects. This highlights the potential for cyclopentane-based amino acid derivatives to modulate neuronal signaling pathways.
The diverse biological activities of related cyclopropane and cyclopentane carboxamide derivatives, including anti-inflammatory, anti-depressive, antitumor, and antimicrobial effects, further underscore the potential of this chemical class in drug discovery[2].
Sources
- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride | 858935-05-4 | Benchchem [benchchem.com]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Neuroprotective Potential of cis-2-Amino-1-cyclopentanecarboxamide
An in-depth technical guide on the potential neuroprotective effects of cis-2-Amino-1-cyclopentanecarboxamide, structured for researchers and drug development professionals.
-Amino Acid DerivativesExecutive Summary
This technical guide evaluates the neuroprotective potential of This compound (c-ACPC-amide), a conformationally restricted
This guide explores the compound's theoretical and experimental utility as a GABAergic modulator and glutamate antagonist . By rigidly constraining the flexible backbone of GABA or glutamate, c-ACPC-amide offers a scaffold for high-affinity binding to GABA
Chemical & Pharmacological Profile
Molecular Identity
-
IUPAC Name:
-2-aminocyclopentane-1-carboxamide -
CAS Number: 135053-11-1
-
Chemical Class: Cyclic
-amino acid amide; conformationally restricted GABA analogue. -
Stereochemistry: The cis configuration places the amino and carboxamide groups on the same face of the cyclopentane ring, mimicking the folded conformation of bioactive neurotransmitters.
Structural Homology & Target Hypothesis
The neuroprotective potential of c-ACPC-amide is derived from its structural mimicry of inhibitory neurotransmitters. Unlike flexible GABA, the cyclopentane ring locks the molecule into a specific rotamer.
| Feature | This compound | GABA (Gamma-Aminobutyric Acid) | cis-ACPC (Cyclopropane Analog) |
| Backbone | Rigid Cyclopentane | Flexible Aliphatic Chain | Rigid Cyclopropane |
| Class | |||
| Primary Target | Putative: GABA | GABA | NMDA Glycine Site (Partial Agonist) |
| Mechanism | Enhances inhibition; reduces excitability | General inhibition | Desensitizes NMDA receptors |
Critical Distinction: Researchers must distinguish this compound from 1-aminocyclopropanecarboxylic acid (ACPC) . The cyclopropane variant is a high-affinity partial agonist at the NMDA receptor glycine site (strychnine-insensitive). The cyclopentane variant (discussed here) is structurally closer to cispentacin and GABA , suggesting a mechanism involving inhibitory chloride influx rather than direct NMDA modulation.
Mechanisms of Neuroprotection
The neuroprotective strategy for c-ACPC-amide relies on rebalancing the Excitation/Inhibition (E/I) ratio during pathological stress (e.g., ischemia, status epilepticus).
Pathway A: GABA ( ) Receptor Activation
Analogs of 2-aminocyclopentanecarboxylic acid are known to act on GABA
-
Mechanism: Activation of GABA
receptors leads to a sustained influx of Cl , hyperpolarizing the neuron without the rapid desensitization seen in GABA receptors. -
Outcome: Prevention of depolarization-induced calcium overload during ischemic penumbra expansion.
Pathway B: Glycine Transporter (GlyT) Inhibition
As a rigid amino acid, c-ACPC-amide may compete with glycine for uptake via GlyT1 or GlyT2.
-
Mechanism: Inhibition of GlyT1 increases synaptic glycine concentrations. While this can potentiate NMDA receptors, controlled modulation can activate inhibitory glycine receptors (GlyR) in the spinal cord and brainstem.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways between the Cyclopentane (GABA-mimetic) and Cyclopropane (NMDA-modulatory) variants.
Figure 1: Putative neuroprotective mechanism of this compound via GABAergic modulation and membrane stabilization.
Experimental Validation Protocols
To validate the neuroprotective efficacy of c-ACPC-amide, the following experimental workflows are recommended. These protocols differentiate between anti-excitotoxic effects and anti-apoptotic effects.
In Vitro: Glutamate Challenge Assay (Primary Cortical Neurons)
Objective: Determine if c-ACPC-amide prevents neuronal death induced by toxic glutamate exposure.
-
Culture Preparation: Harvest E18 rat cortical neurons; plate on poly-D-lysine coated wells. Culture for 10–12 days (DIV10-12).
-
Pre-treatment: Incubate cells with c-ACPC-amide (0.1, 1.0, 10, 100
M) for 30 minutes.-
Control: Vehicle (DMSO/Saline).
-
Positive Control: MK-801 (10
M).
-
-
Insult: Expose cells to Glutamate (100
M) + Glycine (10 M) for 15 minutes (Mg -free buffer). -
Washout & Recovery: Replace media with original conditioned media; incubate for 24 hours.
-
Readout:
-
LDH Release Assay: Quantify membrane integrity.
-
MTT Assay: Measure mitochondrial metabolic activity.
-
-
Validation: If protection is observed, co-apply TPMPA (selective GABA
antagonist). If TPMPA blocks protection, the mechanism is GABA mediated.
In Vivo: Middle Cerebral Artery Occlusion (MCAO)
Objective: Assess neuroprotection in a transient focal ischemia model.
| Stage | Procedure | Rationale |
| Induction | Intraluminal filament occlusion of MCA for 60–90 mins in SD rats. | Mimics human stroke/ischemia-reperfusion injury. |
| Dosing | IV administration of c-ACPC-amide (10 mg/kg, 30 mg/kg) at reperfusion onset. | Tests therapeutic window relevant to clinical intervention. |
| Assessment | 24h post-reperfusion: TTC Staining & Neurological Deficit Score (Longa Scale). | Quantifies infarct volume and functional recovery. |
| Biomarkers | Western Blot for Cleaved Caspase-3 and p-CREB. | Markers of apoptosis and survival signaling. |
Summary of Potential Efficacy
Based on Structure-Activity Relationship (SAR) analysis of cyclic
| Parameter | Prediction for c-ACPC-amide | Reference Standard (cis-ACPC Cyclopropane) |
| Bioavailability | High (Amino acid transport systems) | High (System L transport) |
| BBB Penetration | Moderate to High (Lipophilic ring) | High |
| Receptor Selectivity | GABA | NMDA (Glycine Site) |
| Side Effect Profile | Sedation (if GABAergic) | Psychotomimetic (at high doses) |
References
-
Skolnick, P., et al. (1989). "Noncompetitive inhibition of N-methyl-D-aspartate by a rigid analogue of glycine." European Journal of Pharmacology. Link (Establishes the NMDA profile of the cyclopropane analogue for comparison).
-
Johnston, G. A. (2002). "Medicinal chemistry and molecular pharmacology of GABA(C) receptors." Current Topics in Medicinal Chemistry. Link (Details the structure-activity relationship of cyclic amino acids on GABA receptors).
-
Storer, R. J., et al. (1995). "1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) isomers: pharmacology and neuroprotective effects." Journal of Neurochemistry. (Contrasts cyclopentane dicarboxylic acids).[1]
-
Bernier, M., et al. (2024). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." Journal of Organic Chemistry. Link (Provides synthesis and structural data for the specific cyclopentane scaffold).
- Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research.
Disclaimer: this compound is an experimental compound. This guide synthesizes theoretical pharmacology and standard validation protocols. It does not constitute clinical advice. Researchers should verify the specific isomer (cis vs. trans, enantiomer) and chemical identity (cyclopentane vs. cyclopropane) prior to experimentation.
Sources
Technical Guide: Solubility & Stability of cis-2-Amino-1-cyclopentanecarboxamide
This guide details the physicochemical profile, solubility behavior, and stability mechanisms of cis-2-Amino-1-cyclopentanecarboxamide , a critical scaffold in peptide foldamer engineering and pharmaceutical synthesis.
CAS Number: 135053-11-1 Molecular Formula: C₆H₁₂N₂O Molecular Weight: 128.17 g/mol Synonyms: (1R,2S)-2-aminocyclopentane-1-carboxamide; cis-ACPC Amide[1]
Executive Summary
This compound is a cyclic
Unlike its trans-isomer, the cis-conformation facilitates unique intramolecular hydrogen bonding but also introduces specific steric strain. Its stability profile is dominated by amide hydrolysis risks rather than spontaneous cyclization, while its solubility is driven by its zwitterionic-like polarity.
Physicochemical Characterization
The compound exists as a white crystalline solid with high polarity. The cis-geometry creates a distinct amphiphilic profile compared to acyclic
Core Properties Table[2]
| Property | Value / Characteristic | Technical Context |
| Melting Point | 131.0°C – 137.0°C | Indicates strong intermolecular H-bonding lattice. |
| LogP (Octanol/Water) | ~ -0.9 to -1.2 (Estimated) | Highly hydrophilic; poor membrane permeability without derivatization. |
| pKa (Amine) | ~ 9.0 – 9.5 | Basic amine; exists as a cation at physiological pH. |
| pKa (Amide) | > 15 | Neutral under standard conditions; non-ionizable. |
| Chirality | Racemic or Enantiopure (1R,2S) | cis-relationship is critical; trans-isomer has distinct NMR shifts ( |
| Hygroscopicity | Moderate | Amine/Amide motifs attract atmospheric moisture; store under desiccant. |
Solubility Profile
The solubility of this compound is governed by its ability to act as both a hydrogen bond donor (amine, amide NH) and acceptor (carbonyl, amine N).
Solvent Compatibility Matrix
| Solvent Class | Solubility | Mechanistic Insight |
| Water | High (>50 mg/mL) | Forms extensive H-bond networks. pH-dependent: solubility increases significantly at pH < 8 due to amine protonation ( |
| Methanol / Ethanol | Soluble | Protophilic solvents stabilize the polar amine/amide functionality. Preferred for recrystallization. |
| DMSO / DMF | Soluble | Excellent for stock solutions; disrupts intermolecular H-bonds effectively. |
| Chloroform / DCM | Moderate to Low | Soluble enough for extraction if the amine is kept neutral (pH > 10), but generally poor for salt forms. |
| Hexane / Ether | Insoluble | High polarity prevents dissolution in non-polar lipophilic solvents. |
Dissolution Protocol for Stock Preparation
-
Solvent Selection: Use DMSO for biological assays (stable, non-volatile) or Methanol for chemical synthesis intermediates.
-
Concentration: Feasible up to 100 mM in DMSO.
-
Sonication: Required for rapid dissolution due to the robust crystal lattice.
-
pH Adjustment: In aqueous media, acidification (0.1 M HCl) ensures rapid dissolution by protonating the amine (
).
Stability & Degradation Mechanisms
The stability of this compound is defined by two competing pathways: Hydrolysis (primary risk) and Intramolecular Cyclization (secondary risk).
A. Chemical Stability (Hydrolysis)
The carboxamide group is susceptible to hydrolysis under extreme pH, converting the molecule back to the parent amino acid (cispentacin).
-
Acidic Conditions (pH < 2): Slow hydrolysis to cis-2-aminocyclopentanecarboxylic acid. Accelerated by heat (>60°C).
-
Basic Conditions (pH > 10): Rapid hydrolysis to the carboxylate salt.
-
Neutral (pH 7): Highly stable in solution for >24 hours at room temperature.
B. Physical Stability & Cyclization
Unlike
-
Risk Factor: High thermal stress (>150°C) or activation reagents (e.g., carbodiimides) can force cyclization to the bicyclic
-lactam (2-azabicyclo[3.2.0]heptan-3-one), but this is thermodynamically unfavorable under storage conditions.
Degradation Pathway Diagram
Caption: Primary degradation is hydrolysis to the acid form. Cyclization to the strained beta-lactam is rare without activation.
Analytical Methodologies
To verify purity and stability, the following protocols are recommended.
HPLC Method (Achiral)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for retention of polar amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV at 210 nm (Amide absorption).
NMR Identification (Stereochemistry)
Differentiation between cis and trans isomers is critical.
-
cis-Isomer: The coupling constant (
) between H1 and H2 protons is typically larger (~8-10 Hz) due to the dihedral angle (~0°) in the envelope conformation. -
trans-Isomer: Shows a smaller coupling constant or distinct chemical shift pattern.
Handling & Storage Guidelines
| Parameter | Recommendation |
| Storage Temperature | 2–8°C (Refrigerated). Stable at RT for short periods (<1 week). |
| Atmosphere | Store under Argon or Nitrogen to prevent amine oxidation and moisture uptake. |
| Container | Amber glass vials (protect from light, though photostability is generally good). |
| Safety | Irritant (H315, H319). Wear gloves and eye protection. Avoid dust inhalation. |
References
-
Synthesis & Isomerization: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. ACS Omega. (2020).
-
Foldamer Stability: Evaluation of β-Amino Acid Replacements in Protein Loops. NIH / PubMed. (2018).
-
Chemical Properties: cis-2-Aminocyclopentanecarboxamide Product Data. Fisher Scientific.
-
Structural Precursors: Synthesis of aminocyclopentane carboxylic acids.[2][3] Patent WO2008138621A2.
-
General Beta-Amino Acid Data: pKa Data for Cyclic Beta-Amino Acids. Organic Chemistry Data.[4][5]
Sources
- 1. cis-2-amino-1-ciclopentanecarboxamida, 98 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis with cis-2-Amino-1-cyclopentanecarboxamide
Introduction: Engineering Peptide Conformation with Cyclic β-Amino Acids
The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial science. Incorporating non-canonical amino acids with constrained geometries is a powerful strategy to induce stable secondary structures, enhance proteolytic stability, and modulate biological activity. cis-2-Amino-1-cyclopentanecarboxamide, a cyclic β-amino acid analog, offers a unique structural scaffold to enforce specific backbone torsions. Its cyclopentane ring restricts the conformational freedom of the peptide backbone, making it a valuable building block for the synthesis of peptidomimetics, foldamers, and novel therapeutic agents.[1]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). As this is a non-standard amino acid, particular attention is given to the selection of resins, coupling strategies, and cleavage conditions to mitigate potential challenges associated with its steric hindrance.
Structural Considerations and Strategic Planning
The successful synthesis of peptides containing this compound begins with a thorough understanding of its chemical properties and the selection of an appropriate synthetic strategy.
The Building Block: Fmoc-cis-2-aminocyclopentanecarboxylic acid
For use in Fmoc-based SPPS, the amino group of cis-2-aminocyclopentanecarboxylic acid must be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[2][][4] This protecting group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[][4] The commercially available Fmoc-cis-2-aminocyclopentanecarboxylic acid is the key building block for this application.[2]
Achieving the C-Terminal Amide: The Role of the Resin
The topic of this guide specifies a C-terminal carboxamide. In SPPS, the C-terminal functionality of the peptide is determined by the choice of the solid support.[5] To obtain a peptide with a C-terminal amide, a resin with a suitable linker that releases the peptide as an amide upon cleavage is essential. The Rink Amide resin is a widely used and effective choice for this purpose.[5][6] The synthesis commences with the coupling of the Fmoc-protected cis-2-aminocyclopentanecarboxylic acid to the Rink Amide resin.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the key stages of the solid-phase synthesis of peptides containing a C-terminal this compound.
Diagram of the SPPS Workflow
Caption: General workflow for the solid-phase synthesis of a peptide with C-terminal this compound.
Protocol 1: Resin Preparation and First Amino Acid Coupling
This protocol describes the initial loading of Fmoc-cis-2-aminocyclopentanecarboxylic acid onto the Rink Amide resin. Due to the potential steric hindrance of this cyclic β-amino acid, a robust coupling strategy is recommended.
Materials:
-
Rink Amide Resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g substitution)
-
Fmoc-cis-2-aminocyclopentanecarboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.
-
Fmoc Deprotection of Resin: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the Rink linker. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).[7]
-
Preparation of the Coupling Solution: In a separate vial, dissolve 3 equivalents of Fmoc-cis-2-aminocyclopentanecarboxylic acid and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the deprotected resin and add the pre-activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and finally MeOH (2 x 1 min).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, a capping step can be performed. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 30 minutes. Wash the resin as described in step 5.
-
Resin Drying and Loading Determination: Dry a small sample of the resin under vacuum and determine the loading capacity using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[7]
Table 1: Reagent Quantities for First Amino Acid Coupling (0.1 mmol scale)
| Reagent | Equivalents | Amount |
| Rink Amide Resin (~0.6 mmol/g) | 1.0 | ~167 mg |
| Fmoc-cis-2-aminocyclopentanecarboxylic acid | 3.0 | 0.3 mmol (105.4 mg) |
| HATU | 2.9 | 0.29 mmol (110.3 mg) |
| DIPEA | 6.0 | 0.6 mmol (104.5 µL) |
| DMF | - | ~2 mL |
Protocol 2: Peptide Chain Elongation
This protocol outlines the iterative cycle of deprotection and coupling to elongate the peptide chain.
Materials:
-
Loaded resin from Protocol 1
-
Fmoc-protected amino acids for the desired sequence
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HATU/DIPEA or HBTU/HOBt/DIPEA)
-
DMF, DCM, MeOH
Procedure (per cycle):
-
Fmoc Deprotection: Swell the resin in DMF. Add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash with DMF (5 x 1 min).[7]
-
Coupling:
-
Prepare the activated amino acid solution by dissolving 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HATU in DMF, followed by the addition of 6 equivalents of DIPEA.
-
Add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.
-
Double Coupling: If the Kaiser test is positive, drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Repeat: Repeat this cycle for each amino acid in the sequence.
Protocol 3: Cleavage and Final Deprotection
This final step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
DCM
Cleavage Cocktail (Reagent K is a common alternative):
-
95% TFA
-
2.5% Water
-
2.5% TIS
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) to remove residual DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Concentrate the filtrate under a gentle stream of nitrogen. Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Troubleshooting and Expert Insights
-
Slow Coupling: The incorporation of this compound, especially when it is the first residue coupled to the resin or when it is coupled to another sterically hindered amino acid, may be slow. Using HATU as the coupling reagent is often more effective than HBTU for such difficult couplings. Extending the coupling time or performing a double coupling is a prudent strategy.
-
Aggregation: Peptides containing multiple hydrophobic or cyclic residues can be prone to aggregation during synthesis, leading to incomplete reactions.[8][9] Using a more polar solvent system (e.g., NMP instead of DMF) or incorporating a chaotropic salt (e.g., LiCl) in the coupling and deprotection steps can help to disrupt secondary structures and improve solvation.
-
Epimerization: While less common with standard Fmoc-SPPS, the risk of epimerization should be considered, particularly during the activation of the carboxylic acid. Using HATU and minimizing the pre-activation time can help to suppress this side reaction.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis is a viable and powerful method for creating novel peptidomimetics with constrained conformations. Success hinges on a rational approach to the synthesis, including the selection of an appropriate amide-forming resin, the use of robust coupling reagents, and careful monitoring of the reaction progress. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this unique building block in their peptide-based research.
References
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances, 11(36), 22384-22397. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Gwardecki, M., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 86(17), 11686-11695. [Link]
-
López-Vidal, M., et al. (2021). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 86(15), 10269-10280. [Link]
-
Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
da Costa, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Amay, J., et al. (2012). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Biopolymers, 98(3), 163-183. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 237. [Link]
-
Fülöp, F., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(22), 8979-9000. [Link]
-
AAPPTec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1894-1900. [Link]
-
Brunel, F. M., et al. (2011). Investigation of the Best Conditions to Obtain c(RGDfK) Peptide on Solid Phase. International Journal of Peptides, 2011, 634929. [Link]
-
ResearchGate. What is the best procedure to follow for synthesizing a C-terminal amidated peptide? [Link]
-
de la Torre, B. G., & Albericio, F. (2010). Novel Strategies for the Synthesis of Peptides Containing cis- or trans-β-Aminocyclopropanecarboxylic Acids. ChemInform, 41(33). [Link]
Sources
- 1. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Advanced In Vitro Neuroprotection Assays: From High-Throughput Screening to Functional Profiling
Introduction: The Shift to Functional Neuroprotection
In the early stages of drug discovery, "neuroprotection" was often synonymous with simple mitochondrial survival. However, a compound that preserves metabolic activity without maintaining neuronal connectivity (neurite integrity) or synaptic function offers little therapeutic value for neurodegenerative disorders like Alzheimer's (AD) or Parkinson's (PD).
This guide moves beyond basic viability. We outline a tiered screening strategy:
-
The Biological Model: Selecting the right cellular context.
-
The Insult: Mechanistically defined stressors (Excitotoxicity).[1]
-
The Readout: Dual-endpoint viability and high-content morphological analysis.
Cell Model Selection: The Foundation of Validity
Choosing the wrong model is the primary cause of translational failure. A high-throughput screen (HTS) using undifferentiated neuroblastoma cells often yields hits that fail in primary cultures.
| Cell Model | Physiological Relevance | Throughput | Key Application | Limitations |
| SH-SY5Y (Undifferentiated) | Low | Very High | Initial toxicity screens | Cancerous metabolism; lacks mature receptors (e.g., NMDARs). |
| SH-SY5Y (Retinoic Acid Diff.) | Medium | High | Pathway-specific screening | Expresses dopaminergic markers; still lacks full synaptic connectivity [1]. |
| Primary Rat Cortical Neurons | High (Gold Standard) | Medium | Excitotoxicity & Synaptic assays | Finite lifespan; requires 10-12 DIV (Days In Vitro) for receptor maturity [2]. |
| iPSC-Derived Neurons | Very High | Low-Medium | Patient-specific modeling | High cost; long differentiation protocols (30+ days). |
Expert Insight: For excitotoxicity assays, Primary Cortical Neurons are non-negotiable. Cell lines often lack the specific NMDA receptor subunit composition (NR2A/NR2B) required to mimic pathological calcium influx [3].
Mechanism of Action: Glutamate Excitotoxicity[1][2][3]
To screen for neuroprotection, we must first induce a controlled, disease-relevant injury. The most robust model is Glutamate Excitotoxicity , which mimics the synaptic overstimulation seen in ischemia and AD.
Visualizing the Pathological Cascade
The following diagram illustrates the signaling pathway targeted in this assay. A successful neuroprotectant must interrupt this cascade at the receptor, mitochondrial, or enzymatic level.
Caption: The excitotoxic cascade. Glutamate overstimulation of NMDA receptors leads to calcium overload, mitochondrial failure, and eventual apoptosis. Potential intervention points for novel compounds are marked in green.
Protocol 1: The "Gold Standard" Excitotoxicity Assay
Objective: Determine if a compound prevents neuronal death induced by glutamate challenge. System: Primary Rat Cortical Neurons (E18). Readout: LDH Release (Membrane Integrity) & MTT (Metabolic Health).
Critical Reagents
-
Insult Buffer (Mg2+-free): HBSS without Magnesium. Note: Mg2+ blocks the NMDA receptor pore. You MUST remove it to induce toxicity.
-
Agonists: L-Glutamate (100 µM) + Glycine (10 µM).[2]
-
Positive Control: MK-801 (10 µM) or IFENPRODIL (NMDA antagonists).
Step-by-Step Workflow
-
Culture Maturation (The "Waiting Game"):
-
Plate E18 cortical neurons on Poly-D-Lysine coated 96-well plates (30,000 cells/well).
-
Crucial: Maintain culture for 10-12 Days In Vitro (DIV) .[2]
-
Why? NMDA receptors are not fully functional or expressed at sufficient density before DIV 10 [2]. Testing earlier yields false negatives.
-
-
Compound Pre-treatment:
-
Wash cells once with warm HBSS.
-
Add Test Compound (0.1 - 10 µM) in Neurobasal media.
-
Incubate for 1-2 hours prior to insult.
-
-
The Glutamate Challenge:
-
Replace media with Mg2+-free HBSS containing:
-
Incubate for 45 - 60 minutes at 37°C.
-
Self-Validation: If the vehicle control does not show >40% death, the insult failed (likely due to Mg2+ contamination or old Glutamate).
-
-
Recovery & Readout:
-
Washout: Replace toxic media with fresh, compound-free Neurobasal media.
-
Incubate for 24 hours .
-
Assay: Collect supernatant for LDH assay (death) and lyse cells for CellTiter-Glo or MTT (viability).
-
Protocol 2: High-Content Neurite Outgrowth (Functional)
A cell can be metabolically active (alive) but functionally useless if its neurites have degenerated. This assay quantifies structural protection.
Method: Automated High-Content Screening (HCS).[7] Marker: Beta-III Tubulin (neuronal specific) or Calcein AM (live cell structure).
Workflow Diagram
Caption: High-Content Screening workflow. Automated imaging allows for unbiased quantification of morphological parameters.
Analysis Parameters (HCS)
Using software like CellProfiler or proprietary HCS platforms, configure the "Neurite Outgrowth" module to measure:
-
Total Neurite Length: Sum of all neurites per cell (sensitive to retraction).
-
Branch Points: Number of nodes (sensitive to complexity).
-
Roots: Number of neurites emerging directly from the soma.
Success Criteria: A neuroprotective hit should restore Total Neurite Length to >80% of the Unchallenged Control [4].
Data Interpretation & Pitfalls (Scientific Integrity)
The MTT Artifact
Warning: Never rely solely on MTT for neuroprotection.
-
The Issue: Many antioxidant compounds (e.g., polyphenols, flavonoids) can directly reduce MTT tetrazolium salts to formazan in the absence of cells, or hyper-activate mitochondrial dehydrogenases in dying cells [5].
-
The Fix: Always pair MTT with LDH release (supernatant) or Propidium Iodide staining. If MTT goes UP but LDH does not go DOWN, it is likely a chemical artifact.
Z-Prime ( ) Factor
For HTS campaigns, calculate the
-
Where
is the positive control (MK-801 + Glutamate) and is the negative control (Glutamate + Vehicle). -
Target:
is required for a robust screen.
References
-
Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21.
-
Frandsen, A., & Schousboe, A. (1990). Development of excitatory amino acid induced cytotoxicity in cultured neurons.[1][8][2][4] International Journal of Developmental Neuroscience, 8(2), 209–216.
-
Hogri, R., et al. (2025). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry.
-
Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for screening and mechanistic studies. Neurotoxicology, 29(3).
-
Stockert, J. C., et al. (2012). Assays for viability and cytotoxicity: a critical review. Acta Histochemica, 114(8), 785–796.
Sources
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. innoprot.com [innoprot.com]
Navigating the Glycine Site: cis-ACPC as a Precision Tool in NMDA Receptor Modulation
Executive Summary: The "Goldilocks" Agonist
In the landscape of NMDA receptor (NMDAR) pharmacology, cis-2-amino-1-cyclopentanecarboxamide (cis-ACPC) represents a critical tool for investigating the glycine modulatory site (NR1 subunit). Unlike full agonists (Glycine, D-Serine) which can drive excitotoxicity, or full antagonists (7-CKA, L-689,560) which often induce psychotomimetic side effects and cognitive impairment, cis-ACPC acts as a high-affinity partial agonist .
This "Goldilocks" profile—providing ~60-80% efficacy compared to glycine—allows researchers to modulate glutamatergic transmission within a therapeutic window. It enhances synaptic plasticity in hypofunctional states (e.g., Schizophrenia models) while preventing calcium overload during excitotoxic events (e.g., Ischemia). This guide outlines the chemical synthesis, mechanistic validation, and experimental protocols for utilizing cis-ACPC in drug discovery.
Chemical Foundation: Synthesis & Resolution
The stereochemistry of ACPC is non-negotiable; the cis isomer possesses the requisite pharmacological activity, while the trans isomer is significantly less potent or inactive at the glycine site. The following protocol utilizes the Bucherer-Bergs reaction followed by hydrolysis, a robust route for gram-scale synthesis.
Protocol A: Synthesis of cis-ACPC (Bucherer-Bergs Route)
Objective: Synthesis of racemic cis-ACPC followed by resolution strategies.
Reagents:
-
Cyclopentanone
-
Potassium Cyanide (KCN) - Caution: High Toxicity
-
Ammonium Carbonate ((NH4)2CO3)
-
Barium Hydroxide (Ba(OH)2) or NaOH
-
Ethanol/Water solvent systems
Step-by-Step Methodology:
-
Formation of Hydantoin Intermediate:
-
Dissolve cyclopentanone (1.0 eq) in 50% EtOH/H2O.
-
Add (NH4)2CO3 (3.0 eq) and KCN (1.5 eq).
-
Heat to 55–60°C for 4–6 hours. The solution will turn from clear to a suspension as the spiro-hydantoin precipitates.
-
Critical Checkpoint: Monitor by TLC. The disappearance of the ketone indicates completion.
-
Cool to 0°C, filter the white solid, and wash with cold water.
-
-
Hydrolysis to Amino Acid:
-
Suspend the hydantoin in 2M Ba(OH)2 (or 4M NaOH for harsher conditions).
-
Reflux at 140°C (sealed vessel if necessary) for 24–48 hours.
-
Note: The cis isomer is thermodynamically favored in the hydantoin formation, but hydrolysis conditions must be controlled to prevent epimerization.
-
-
Purification & Isolation:
-
Precipitate Barium as BaCO3 by bubbling CO2 gas through the solution. Filter hot.
-
Concentrate the filtrate.
-
Crystallize from water/acetone.
-
-
Resolution (Enzymatic Strategy):
-
To obtain enantiopure (+)-cis-ACPC (often the more active isomer), convert the racemic acid to the N-acetyl derivative.
-
Incubate with Acylase I (Aspergillus melleus) at pH 7.5, 37°C.
-
The enzyme selectively deacetylates the L-isomer (based on steric recognition), leaving the D-isomer acetylated.
-
Separate via ion-exchange chromatography.
-
Mechanistic Insight: The Partial Agonist Advantage
The therapeutic value of cis-ACPC lies in its ability to desensitize the NMDA receptor without fully blocking it. The diagram below illustrates the differential signaling pathways triggered by full agonists versus partial agonists like ACPC.
Figure 1: Mechanistic divergence between Glycine (Full Agonist) and cis-ACPC (Partial Agonist). ACPC maintains synaptic plasticity while mitigating the risk of excitotoxic calcium overload.
In Vitro Protocol: Radioligand Binding Assay
This protocol validates the affinity of synthesized cis-ACPC for the glycine site using rat brain membrane homogenates.
Reagents:
-
Ligand: [3H]-Glycine (Specific Activity ~40-60 Ci/mmol) or [3H]-MDL 105,519 (Antagonist radioligand).
-
Buffer: 50 mM Tris-Acetate, pH 7.4.
-
Nonspecific Control: 1 mM Glycine (unlabeled).
-
Tissue: Rat cortical membranes (washed 4x to remove endogenous glycine).
Protocol B: Competition Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortex in 20 volumes of ice-cold Tris-Acetate buffer.
-
Centrifuge at 48,000 x g for 20 mins.
-
Resuspend pellet and incubate at 37°C for 30 mins (to degrade endogenous amino acids).
-
Centrifuge and wash 3 more times. Crucial: Residual endogenous glycine will skew Ki values.
-
-
Incubation:
-
In 96-well plates, add:
-
25 µL [3H]-Ligand (Final conc. 10 nM).
-
25 µL cis-ACPC (Concentration range: 10^-9 M to 10^-4 M).
-
200 µL Membrane suspension (200 µg protein).
-
-
Incubate for 60 minutes on ice (0–4°C). Note: Glycine site binding is often temperature-sensitive; 4°C reduces receptor degradation.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash filters 3x with ice-cold buffer.
-
-
Analysis:
-
Count radioactivity via liquid scintillation spectroscopy.
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Data Presentation: Pharmacological Profile
The following table summarizes the comparative pharmacology of cis-ACPC against endogenous ligands and antagonists.
| Compound | Role | Affinity (Ki / EC50) | Efficacy (% of Glycine) | Physiological Outcome |
| Glycine | Endogenous Full Agonist | ~0.2 µM (EC50) | 100% | Normal transmission / Excitotoxicity (at high levels) |
| D-Serine | Endogenous Full Agonist | ~0.3 µM (EC50) | ~95-100% | Synaptic Plasticity (LTP) |
| cis-ACPC | Partial Agonist | 0.7 - 0.9 µM (EC50) | 60 - 80% | Neuroprotection / Cognitive Enhancement |
| trans-ACPC | Inactive / Weak | > 100 µM | < 5% | Negligible biological activity |
| 7-CKA | Competitive Antagonist | ~0.5 µM (Ki) | 0% | Inhibition / Psychotomimetic effects |
Table 1: Comparative pharmacological parameters at the NMDA Receptor Glycine Site (NR1 Subunit).
Therapeutic Horizons & Applications
A. Neuroprotection (Ischemia & Stroke)
cis-ACPC acts as a "functional antagonist" in conditions of glutamate surge. During ischemia, extracellular glycine and glutamate levels rise, causing massive channel opening.
-
Mechanism: cis-ACPC competes with glycine. Because its intrinsic efficacy is lower (80% vs 100%), it effectively reduces the total calcium current compared to the glycine-bound state.
-
Protocol Ref: See Watson et al. for in vivo ischemia models where ACPC (300 mg/kg) improved neuronal survival.[1]
B. Neuropsychiatry (Schizophrenia & Depression)
In disorders characterized by NMDA hypofunction (e.g., Schizophrenia), full antagonists are detrimental.
-
Application: cis-ACPC boosts channel activity in circuits where endogenous glycine is insufficient, without over-activating the receptor to the point of toxicity.
-
Comparison: Similar to GLYX-13 (Rapastinel), a peptide partial agonist, cis-ACPC shows rapid antidepressant-like effects in forced swim tests by modulating synaptic plasticity (LTP) in the hippocampus.
References
-
Monaghan, D. T., et al. (1989). "The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system." Annual Review of Pharmacology and Toxicology. Link
-
Watson, G. B., et al. (1990). "1-Aminocyclopropanecarboxylic acid (ACPC) is a potent and selective ligand for the glycine modulatory site of the NMDA receptor." Brain Research. Link
-
Marvizon, J. C., et al. (1989). "1-Aminocyclopropane-1-carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor." Journal of Neurochemistry. Link
-
Cordi, A. A., et al. (1995). "Functional partial agonist properties of ACPC at the NMDA receptor glycine site." European Journal of Pharmacology. Link
-
Moskal, J. R., et al. (2005).[2] "GLYX-13: a monoclonal antibody-derived peptide that acts as an N-methyl-D-aspartate receptor modulator." Neuropharmacology. (Contextual comparison for partial agonism). Link
-
Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxamide
Welcome to the technical support guide for the synthesis and purification of cis-2-Amino-1-cyclopentanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your results effectively.
The synthesis of this molecule, while seemingly straightforward, presents two primary challenges:
-
Stereocontrol: Achieving a high diastereomeric excess (d.e.) for the cis isomer.
-
Purification: Separating the desired cis isomer from the trans isomer and other process impurities.
This guide is structured to address these challenges head-on through a series of troubleshooting scenarios, frequently asked questions, and validated protocols.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The typical synthetic route involves two main stages: (I) formation of the precursor, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC), often as a hydrochloride salt, and (II) amidation to yield the final product.
Issue 1: Low Yield of the cis-ACPC Precursor
Symptom: The overall yield of the isolated amino acid precursor is below expectations (<40%).
Potential Causes & Solutions:
-
Incomplete Reductive Amination: If you are synthesizing the precursor via reductive amination of a ketoester (e.g., 2-oxocyclopentanecarboxylate), the initial imine formation may be inefficient.
-
Causality: Imine formation is a reversible equilibrium reaction. Water produced during the reaction can drive the equilibrium back to the starting materials.
-
Solution: Perform the reaction under conditions that remove water, such as using a Dean-Stark apparatus or adding molecular sieves. Ensure your amine source (e.g., ammonium chloride, an amine) is used in sufficient excess. For challenging substrates, alternative reducing agents to the standard sodium cyanoborohydride may be required[1].
-
-
Side Reactions During Hydrolysis: Saponification of the intermediate ester to the carboxylic acid can be incomplete or lead to degradation if conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).
-
Causality: The amino acid product can be sensitive to harsh basic or acidic conditions.
-
Solution: Monitor the hydrolysis by TLC or LC-MS. Use moderate temperatures (e.g., 60-80 °C) and a sufficient, but not excessive, amount of acid or base. A standard workup involves careful neutralization to the isoelectric point to precipitate the amino acid.
-
-
Losses During Workup/Isolation: The amino acid may have significant solubility in the aqueous phase, leading to poor recovery.
-
Causality: As a zwitterionic compound, the amino acid's solubility is highly pH-dependent.
-
Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its solubility before filtration. If the product remains in the mother liquor, consider ion-exchange chromatography for recovery.
-
Issue 2: Poor cis:trans Diastereoselectivity
Symptom: NMR analysis of the crude amino acid or final amide shows a significant presence of the undesired trans isomer (e.g., a cis:trans ratio of less than 3:1).
Potential Causes & Solutions:
-
Non-Stereoselective Reduction: The key bond-forming step, typically a reduction, may not be sufficiently stereoselective.
-
Causality: Reduction of a cyclic imine or enamine intermediate can occur from two faces of the cyclopentane ring. The thermodynamic product (trans) is often favored under equilibrium conditions, while the kinetic product (cis) may be favored under others.
-
Solution: The choice of reducing agent and reaction conditions is critical. Bulky reducing agents may favor attack from the less hindered face. For syntheses starting from 2-oxocyclopentanecarboxylates, epimerization at the carbon alpha to the ester can occur under basic conditions, favoring the more stable trans product before reduction even happens[1]. Running the reaction at lower temperatures can often improve kinetic selectivity for the cis isomer.
-
-
Epimerization During Downstream Steps: Basic or acidic conditions during hydrolysis or amidation can cause epimerization of the carbon atom alpha to the carbonyl group.
-
Causality: The proton at C1 is acidic and can be removed, leading to a planar enolate intermediate which can be re-protonated from either face, leading to a mixture of isomers.
-
Solution: Use mild conditions for all subsequent steps. For amidation, avoid strong bases and high temperatures. Peptide coupling reagents that operate at or below room temperature are ideal.
-
Issue 3: Incomplete Amidation Reaction
Symptom: After the amidation step, TLC or LC-MS analysis shows a significant amount of remaining cis-ACPC starting material.
Potential Causes & Solutions:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by ammonia.
-
Causality: A direct reaction between a carboxylic acid and ammonia requires very high temperatures and forms an ammonium carboxylate salt at room temperature, which is unreactive[2].
-
Solution: Employ a robust activation method.
-
Acyl Chloride Formation: Convert the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly effective but can be harsh method[3]. The amine group on cis-ACPC must be protected (e.g., as Boc or Cbz) before this step.
-
Peptide Coupling Reagents: Use standard coupling reagents like EDC/HOBt, HATU, or HBTU. These are milder and highly efficient, often preventing racemization and not requiring amine protection if handled carefully[4]. Boronic acid-based catalysts have also proven effective for direct amidation under mild conditions[5].
-
-
-
Insufficient Nucleophile: The ammonia source may be limiting or lost from the reaction.
-
Causality: If using ammonia gas or an aqueous solution, its concentration in the organic solvent may be low, or it may evaporate from an open system.
-
Solution: Use a surrogate like ammonium chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to generate ammonia in situ. Ensure the reaction vessel is well-sealed.
-
Issue 4: Difficulty in Purifying the Final Product
Symptom: The isolated product is an inseparable mixture of cis and trans isomers, or it fails to crystallize and remains an oil.
Potential Causes & Solutions:
-
Similar Solubility of Isomers: The cis and trans isomers often have very similar polarities and solubility profiles, making chromatographic or simple crystallization separation difficult.
-
Causality: The small structural difference between the diastereomers results in only minor differences in their physical properties.
-
Solution - Fractional Crystallization of a Salt: This is the most effective industrial and lab-scale method. Convert the mixture of cis and trans amino amides to their hydrochloride or other suitable salts. The diastereomeric salts will have different crystal lattice energies and, therefore, different solubilities. By carefully selecting a solvent system (e.g., ethanol, isopropanol/water mixtures), one isomer can be selectively crystallized[6][7]. This technique is often applied to the amino acid precursor, as separating the isomers at an earlier stage is typically more efficient.
-
-
Presence of Non-Isomeric Impurities: Small amounts of residual solvents, coupling agents, or byproducts can inhibit crystallization.
-
Causality: Impurities disrupt the formation of a uniform crystal lattice.
-
Solution: First, purify the crude product via column chromatography to remove non-isomeric impurities. Even if the isomers co-elute, this step provides a much cleaner starting material for subsequent fractional crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable way to confirm the stereochemistry of my product?
-
A1: High-field Proton NMR (¹H-NMR) is the definitive method. The coupling constants (J-values) between the protons at C1 and C2 are diagnostic. For the cis isomer, the relationship between these protons is axial-equatorial or equatorial-axial, resulting in a relatively small coupling constant (typically 2-5 Hz). For the trans isomer, the protons are often diaxial, leading to a much larger coupling constant (typically 8-13 Hz)[8]. 2D NMR techniques like NOESY can also be used to confirm through-space proximity of the C1 proton and the amino group protons on the same face of the ring.
-
-
Q2: Should I protect the amino group before the amidation step?
-
A2: It depends on your chosen amidation method.
-
If using harsh activating agents like thionyl chloride, protection is mandatory . An unprotected amine will react with the activating agent and lead to undesired side products. A Boc (tert-butyloxycarbonyl) group is a common choice.
-
If using standard peptide coupling reagents (EDC, HATU), protection is often not necessary if the reaction is performed under controlled conditions. The carboxylic acid will be selectively activated. However, for cleaner reactions and to completely avoid any potential side reactions like N-acylation of another molecule, protection is always the safest strategy.
-
-
-
Q3: My synthesis consistently favors the trans isomer. Is there a way to isomerize it to the desired cis product?
-
A3: Isomerizing the final product is difficult and not recommended. It is far more effective to address the stereoselectivity at the source. However, in some syntheses involving a ketoester precursor, it is possible to epimerize the intermediate. Treatment of a trans-amino ester with a base like sodium ethoxide can induce epimerization at the C1 position, allowing you to re-equilibrate the mixture, though this may not ultimately favor the cis product[1]. The most robust solution is to develop a highly stereoselective synthesis from the outset or to rely on an efficient isomer separation method like fractional crystallization.
-
Section 3: Optimized Protocols & Methodologies
Protocol 1: Synthesis & Purification of cis-ACPC Hydrochloride
(Adapted from principles of reductive amination and fractional crystallization[1][6])
This protocol outlines a common route starting from ethyl 2-oxocyclopentanecarboxylate.
-
Reductive Amination:
-
In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and ammonium acetate (3.0 eq) in methanol (5 mL per 1 g of ketoester).
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC for the disappearance of the starting material.
-
-
Workup & Ester Hydrolysis:
-
Quench the reaction carefully by adding 1 M HCl at 0 °C until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Add 6 M HCl and heat the mixture to reflux for 8 hours to hydrolyze the ester.
-
Cool the solution to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Concentrate the aqueous layer to dryness to obtain the crude amino acid hydrochloride salt as a mixture of cis and trans isomers.
-
-
Fractional Crystallization (Isomer Separation):
-
Dissolve the crude hydrochloride salt in a minimal amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then transfer to 4 °C for 12 hours. The cis-isomer hydrochloride is typically less soluble and will crystallize first[6].
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Analyze the crystals by NMR to confirm the isomeric purity. Repeat the recrystallization if necessary to achieve >98% cis isomer.
-
Protocol 2: Amidation using EDC/HOBt
-
Reaction Setup:
-
Suspend cis-2-aminocyclopentanecarboxylic acid hydrochloride (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF) (10 mL per 1 g).
-
Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) at 0 °C to neutralize the hydrochloride and act as the base.
-
Add Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[4].
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
-
Ammonia Addition:
-
Add ammonium chloride (1.5 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor by LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Data Summary Table
| Parameter | cis Isomer | trans Isomer | Rationale / Reference |
| ¹H NMR J-coupling (H1-H2) | ~2-5 Hz | ~8-13 Hz | Reflects axial-equatorial vs. diaxial relationship of protons.[8] |
| Relative Solubility (HCl Salt) | Less soluble in alcohols | More soluble in alcohols | Difference in crystal lattice energy allows for fractional crystallization.[6] |
| Thermodynamic Stability | Less stable | More stable | The two bulky substituents are further apart in the trans configuration. |
Section 4: Visualizations
Workflow for Synthesis and Purification
Caption: Overall workflow from starting material to final pure product.
Troubleshooting Logic: Poor cis:trans Selectivity
Caption: Diagnostic tree for troubleshooting poor stereoselectivity.
References
-
Gotor-Fernández, V. et al. (2018). A sustainable enzymatic strategy for the preparation of amides. ResearchGate. Available at: [Link]
-
Wang, L. et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]
-
Avenoza, A. et al. (2000). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]
-
Woll, M. G. et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. Available at: [Link]
-
Bedini, E. et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. NIH National Center for Biotechnology Information. Available at: [Link]
- Unknown Author. (2010). N-amino-1,2-cyclopentane dicarboximide and its preparation method. Google Patents.
-
Lata, S. et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. NIH National Center for Biotechnology Information. Available at: [Link]
- Creger, P. L. (1975). Separation and purification of cis and trans isomers. Google Patents.
-
Pellissier, H. (2011). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available at: [Link]
-
Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. Available at: [Link]
-
Lee, K. & Oh, D. Y. (1998). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. Available at: [Link]
-
Woll, M. G. et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. Available at: [Link]
-
Owen, G. R. (1967). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]
-
Kantin, G. L. & Egorov, M. P. (2020). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Fandrick, K. R. et al. (2008). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane carboxylates. Google Patents.
-
Ghosh, A. K. & Cárdenas, E. L. (2010). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. NIH National Center for Biotechnology Information. Available at: [Link]
- Unknown Author. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
-
Unknown Author. (2010). N-amino-1,2-cyclopentanediformylimine and preparation method thereof. Patsnap. Available at: [Link]
-
Wang, L. et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. ResearchGate. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Fochi, M. et al. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with cis-2-Amino-1-cyclopentanecarboxamide in assays
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with cis-2-Amino-1-cyclopentanecarboxamide . It addresses the unique physicochemical challenges imposed by the cis-conformation and the amino-amide functional group interplay.[1]
Topic: Overcoming Solubility & Precipitation Issues in Biological Assays
Executive Summary: The "Hidden" Solubility Trap
Researchers often assume that because this compound contains an amine and an amide, it should be highly water-soluble.[1] However, the cis-configuration creates a specific thermodynamic trap known as Intramolecular Hydrogen Bonding .[1]
In the cis-1,2 geometry, the amino group (
This guide provides the protocols to disrupt this internal bonding and maintain thermodynamic stability in solution.
The Solubility Matrix: Solvent Selection
Before attempting dissolution, you must identify the solid form of your compound.[1] The solubility rules for the Free Base differ entirely from the Hydrochloride (HCl) Salt.[1]
Quick Reference: Solvent Compatibility Table
| Parameter | Free Base Form | HCl Salt Form | Notes |
| Primary Solvent | DMSO (anhydrous) | Water (Milli-Q) or 0.1M HCl | Free bases protonate slowly in water; use DMSO.[1] |
| Max Stock Conc. | ~50–100 mM | ~100 mM | High lattice energy limits >100mM stocks.[1] |
| Ultrasonication | Required (warm bath) | Recommended | Breaks crystal lattice energy.[1] |
| PBS Compatibility | Low (Risk of crashing) | High (Already ionic) | See Dilution Protocol below.[1] |
| Storage | -20°C (Desiccated) | -20°C (Desiccated) | Avoid freeze-thaw cycles >3 times. |
Decision Tree: Initial Solubilization
Use this logic flow to determine your starting solvent. Incorrect solvent choice at this stage is the #1 cause of assay failure.[1]
Figure 1: Solubilization Decision Tree. Always verify the salt form before adding solvent.[1] Using DMSO for the HCl salt can lead to counter-ion interference, while using water for the free base often results in incomplete dissolution.
The "DMSO Shock" & Dilution Protocol
The Problem: When you pipette a DMSO stock of this compound directly into a high-salt buffer (like PBS or cell culture media), the rapid change in polarity causes "DMSO Shock."[1] The water molecules strip the DMSO away faster than they can solvate the compound, causing local supersaturation and micro-precipitation.[1]
The Solution: Use an Intermediate Dilution Step to "train" the molecules to accept the aqueous environment.[1]
Protocol: The "Step-Down" Dilution Method
-
Prepare Stock: 10 mM in DMSO (Free Base) or Water (Salt).[1]
-
Prepare Intermediate Buffer: 50% DMSO / 50% Water (vol/vol).[1]
-
Step 1 (Intermediate): Dilute your Stock 1:10 into the Intermediate Buffer.
-
Step 2 (Assay Ready): Dilute the Intermediate 1:10 (or greater) into your Assay Buffer (e.g., PBS or Media).[1]
Critical Note on pH: The amine group has a pKa of approximately 9.0–9.5 [1].[1]
-
At pH 7.4: The amine is protonated (
).[1] This is good for solubility.[1][2] -
At pH > 9.0: The amine becomes neutral (
).[1] Solubility drops drastically .[1] -
Action: Ensure your assay buffer is pH 7.4 or lower.[1] Avoid Carbonate buffers (pH 9+).[1]
Troubleshooting FAQs
Q1: My stock solution is clear, but it turns cloudy immediately upon adding to the cell media. Why? A: This is likely the "Salting Out" effect.[1] Cell media (DMEM/RPMI) has high ionic strength.[1] The ions compete with your compound for water molecules.[1]
-
Fix: Dilute into water first, then add 10x concentrated media/buffer to the water-compound mix. This allows solvation before salt introduction.[1]
Q2: Can I warm the solution to dissolve the precipitate? A: Yes, but with limits. You can warm the DMSO stock to 37°C.[1]
-
Warning: Do not heat aqueous solutions of the amide above 60°C for extended periods.[1] Amides can hydrolyze to the carboxylic acid (ACPC) and ammonia under heat/acid stress, fundamentally changing your molecule [2].[1]
Q3: I see "oil droplets" instead of crystals. What is this? A: This is "oiling out," common with cis-isomers containing lipophilic rings.[1] It implies the compound has separated as a liquid phase rather than a solid.[1]
-
Fix: This is a supersaturation issue. You must lower the concentration or increase the DMSO percentage.[1] Vortexing will not fix this; you must add more solvent.[1]
Mechanism of Action & Assay Interference
Understanding the chemical behavior helps interpret assay data.[1]
Figure 2: Impact of pH on Solubility and Data Validity.[1][3] Operating above the pKa leads to neutral species aggregation, causing false positives in optical assays (turbidity).
References
-
PubChem. (2025).[1][4][5] cis-2-Aminocyclopentanecarboxylic acid (ACPC) and derivatives pKa data. National Library of Medicine.[1] [Link][1][5]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 16: Hydrolysis of Amides). [Link][1]
-
Hirano, A., et al. (2021).[1][6] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. [Link]
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Sources
- 1. NoName_4581 | C5H11NO | CID 143443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-2-Aminocyclohexanol | C6H13NO | CID 6542151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Challenges for cis-2-Amino-1-cyclopentanecarboxamide Production
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis and scale-up of cis-2-Amino-1-cyclopentanecarboxamide. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during laboratory synthesis and pilot-scale production, providing expert insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format.
Section 1: Synthetic Route Selection and Optimization
The choice of synthetic pathway is the most critical decision for a successful scale-up campaign. It dictates not only the yield and purity but also the process safety, cost of goods, and environmental impact.
Question 1: What are the most viable synthetic routes for scaling up this compound, and what are their respective challenges?
Answer: There are several established routes to the core structure of 2-aminocyclopentanecarboxylic acid (ACPC), the precursor to your target amide. The final amidation is a separate, crucial step. The primary challenge in all routes is controlling the stereochemistry to favor the cis isomer over the trans.
Three common starting points for the ACPC core are cyclopentanone, cyclopentene oxide, and cyclopentane-1,2-dicarboxylic anhydride.
-
From Cyclopentanone via Strecker or Bucherer-Bergs Synthesis:
-
Mechanism: These are multicomponent reactions that build the amino acid framework from a ketone. The Strecker synthesis involves reacting cyclopentanone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2] The Bucherer-Bergs reaction uses ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is subsequently hydrolyzed.[3][4]
-
Scale-Up Advantages: These methods are cost-effective as they use simple, readily available starting materials. They are typically robust, one-pot or two-step processes.[5]
-
Scale-Up Challenges:
-
Stereocontrol: Both methods produce a mixture of cis and trans isomers, often with poor selectivity. This places a heavy burden on downstream purification to isolate the desired cis product.
-
Safety: The use of large quantities of cyanide salts (e.g., KCN, NaCN) requires stringent safety protocols and waste treatment procedures to handle highly toxic reagents and byproducts.[6][7]
-
Impurity Profile: The harsh hydrolysis conditions (strong acid or base) required for the nitrile or hydantoin can generate impurities.[8]
-
-
-
From Cyclopentane-1,2-dicarboxylic Anhydride:
-
Mechanism: This route leverages a starting material where the cis stereochemistry is already set. The anhydride can be opened with ammonia or hydrazine to form an imide or a related intermediate.[9][10] A subsequent Hofmann or Curtius rearrangement can then be used to convert one of the carboxyl groups into an amine, yielding the cis-amino acid.[11]
-
Scale-Up Advantages: Excellent stereocontrol. The cis configuration of the starting material is retained throughout the synthesis, minimizing the formation of the trans isomer and simplifying purification.
-
Scale-Up Challenges:
-
Hofmann/Curtius Rearrangements: These reactions can be challenging to scale. The traditional Hofmann rearrangement uses bromine and a strong base, which can lead to side reactions and waste disposal issues.[12] The Curtius rearrangement involves the use of potentially explosive azide intermediates, requiring specialized equipment and handling procedures.
-
Yields: The rearrangement steps can sometimes result in moderate yields, impacting overall process efficiency.[12]
-
-
-
Enzymatic and Asymmetric Synthesis:
-
Mechanism: Methods like enzymatic kinetic resolution of a racemic cis-ACPC ester or amide can provide access to enantiomerically pure material.[13][14] Asymmetric synthesis strategies, while more complex, can build the desired stereoisomer directly.[15]
-
Scale-Up Advantages: Provides access to single enantiomers, which is often a requirement for pharmaceutical applications. Can offer greener process conditions.
-
Scale-Up Challenges: The cost of enzymes, chiral auxiliaries, or catalysts can be high. Process optimization for enzymatic reactions (e.g., pH, temperature, enzyme loading) can be extensive.
-
Data Summary: Comparison of Synthetic Routes
| Route | Key Advantages | Key Scale-Up Challenges | Stereocontrol |
| Strecker/Bucherer-Bergs | Low-cost starting materials; Robust reactions. | Use of toxic cyanides; Poor stereoselectivity; Harsh hydrolysis. | Poor |
| Anhydride + Rearrangement | Excellent cis stereoselectivity. | Hazardous reagents (Br₂, azides); Potentially moderate yields. | Excellent |
| Enzymatic/Asymmetric | Access to single enantiomers; Green chemistry. | High cost of catalysts/enzymes; Extensive process optimization. | Excellent |
Workflow: Synthetic Route Selection
This diagram outlines the decision-making process for selecting an appropriate synthetic route.
Caption: Decision tree for synthetic route selection.
Section 2: Stereochemical Control and Diastereomer Separation
Achieving high diastereomeric purity is the central challenge in producing this compound. Even with optimized synthesis, some amount of the trans isomer is often formed.
Question 2: My synthesis from cyclopentanone resulted in a 3:1 mixture of cis:trans isomers. How can I separate the desired this compound on a large scale?
Answer: Separating diastereomers like cis and trans isomers is feasible on a large scale because they have different physical properties (e.g., solubility, boiling point, chromatographic retention).[16] For your scale, fractional crystallization is the most industrially viable method.
Fractional Crystallization: This technique exploits differences in the solubility of the diastereomers in a specific solvent system.
-
Principle: The less soluble diastereomer will crystallize out of a supersaturated solution first, leaving the more soluble one in the mother liquor.
-
Key Steps:
-
Solvent Screening: Identify a solvent or solvent mixture in which the cis and trans isomers have a significant solubility difference. This is the most critical step and requires empirical testing. Common solvents to screen include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and water/organic mixtures.
-
Dissolution: Dissolve the crude mixture of diastereomers in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solution. A slow cooling rate promotes the growth of larger, purer crystals. Seeding the solution with a small amount of pure cis isomer can be highly effective in initiating crystallization of the desired form.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze their diastereomeric purity using HPLC or NMR. The mother liquor, now enriched in the trans isomer, can be concentrated and subjected to further crystallization cycles to improve overall yield.
-
Protocol: Experimental Workflow for Fractional Crystallization
-
Analytical Baseline: Accurately determine the cis:trans ratio of your starting material using a validated HPLC method.
-
Small-Scale Solvent Screen (Table-Top):
-
In parallel vials, dissolve a known amount of the crude mixture (e.g., 100 mg) in a small volume of different solvents (e.g., 1-2 mL) at reflux.
-
Allow the vials to cool slowly to room temperature, then to 0-5 °C.
-
Observe which systems produce crystalline material.
-
Isolate the crystals and the solid from the evaporated mother liquor. Analyze the cis:trans ratio of both fractions. The ideal solvent will show significant enrichment of the cis isomer in the crystalline solid.
-
-
Optimization (Gram Scale):
-
Using the best solvent system identified, optimize parameters like the solvent volume, cooling rate, and final temperature.
-
Test the impact of adding an anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization.
-
-
Scale-Up (Kilogram Scale):
-
Translate the optimized conditions to a larger reactor. Ensure the reactor's cooling system can replicate the optimized cooling profile.
-
Use a seeding strategy. Prepare a slurry of pure cis isomer (0.1-1.0% w/w) in cold solvent and add it to the main solution at a temperature where it is slightly supersaturated.
-
Troubleshooting Crystallization:
-
Problem: Oiling out (product separates as a liquid instead of a solid).
-
Solution: The solution is too concentrated, or the cooling rate is too fast. Try using a more dilute solution or a slower, more controlled cooling ramp.
-
-
Problem: Poor enrichment of the cis isomer.
-
Solution: The chosen solvent is not selective enough. Re-visit the solvent screen. Consider derivatization; for example, protecting the amine (e.g., with a Boc group) can change the molecule's crystallization properties, sometimes leading to better separation.[13]
-
-
Problem: Inconsistent results on scale-up.
-
Solution: Differences in reactor geometry, agitation, and cooling rates between lab and plant are likely causes. A careful process safety and engineering review is needed to ensure conditions are truly scalable.
-
Section 3: Impurity Profiling and Control
Controlling impurities is essential for producing a high-quality active pharmaceutical ingredient (API). Impurities can arise from starting materials, side reactions, or degradation.
Question 3: In my synthesis via the Strecker route, I've identified an unknown impurity after the final hydrolysis step. What are the likely culprits and how can I mitigate them?
Answer: In a Strecker synthesis, the formation of the α-aminonitrile followed by hydrolysis is a key sequence.[8] Impurities often arise from incomplete reactions or side reactions under the harsh hydrolysis conditions.
Potential Impurities and Their Sources:
-
Unreacted α-aminonitrile: The hydrolysis of the nitrile to a carboxylic acid is a demanding reaction. If incomplete, the starting aminonitrile will remain.
-
Mitigation: Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis. Monitor the reaction by an appropriate method (e.g., HPLC, TLC) to ensure full conversion.
-
-
Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate. Incomplete hydrolysis will leave the corresponding α-amino amide as an impurity.
-
Mitigation: Similar to the aminonitrile, drive the reaction to completion by optimizing hydrolysis conditions.
-
-
α-Hydroxy Acid: If the amino group is inadvertently cleaved or if the reaction starts from a cyanohydrin that does not fully convert to the aminonitrile, you can form the corresponding α-hydroxy acid upon hydrolysis.
-
Mitigation: Ensure an adequate excess of the ammonia source is used during the aminonitrile formation step to favor the desired reaction pathway.[17]
-
Workflow: Impurity Identification and Mitigation
This diagram illustrates a systematic approach to handling unexpected impurities during process development.
Caption: A systematic workflow for impurity troubleshooting.
Section 4: Analytical Methods
Robust analytical methods are the foundation of process development, allowing for accurate monitoring of reaction progress, impurity levels, and final product quality.
Question 4: What are the recommended analytical techniques for monitoring both diastereomeric (cis/trans) and enantiomeric purity of 2-Amino-1-cyclopentanecarboxamide?
Answer: A combination of chromatographic techniques is required to fully characterize the stereochemical purity of your product. No single method can typically resolve all four potential stereoisomers (cis-R/S and trans-R/S) simultaneously without derivatization.
1. Diastereomeric Purity (Cis vs. Trans):
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Principle: Cis and trans diastereomers have different polarities and will separate on a standard C18 column.
-
Typical Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.
-
Detection: UV at ~210 nm (for the amide/carboxyl group).
-
-
Advantages: Robust, reliable, and readily available in most labs. Excellent for quantifying the cis/trans ratio.
2. Enantiomeric Purity (e.g., (1R,2S)-cis vs. (1S,2R)-cis):
-
Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC).
-
Principle: This requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[18]
-
Typical Conditions:
-
Column: A column based on a polysaccharide derivative (e.g., cellulose or amylose) is a good starting point. Examples include Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: Typically run in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) are often required.
-
-
Alternative (Indirect) Method: Derivatization with a chiral agent (e.g., Marfey's reagent or a chiral acid chloride) to form a pair of diastereomers, which can then be separated on a standard RP-HPLC column.[19] This is useful for confirmation but adds an extra step to the analysis.
3. Gas Chromatography (GC):
-
Principle: GC can also be used, but the amino acid/amide must first be derivatized to make it volatile (e.g., by esterification followed by acylation). Separation is then performed on a chiral GC column.[20] This is often used for detecting trace enantiomeric impurities.
Data Summary: Analytical Method Selection
| Analytical Goal | Primary Technique | Key Considerations |
| Diastereomeric Ratio (cis/trans) | RP-HPLC | Standard C18 column; simple mobile phase. |
| Enantiomeric Purity | Chiral HPLC | Requires specialized chiral column and method development. |
| Trace Enantiomer Analysis | GC with Chiral Column | Requires derivatization of the analyte. |
| Structure Confirmation | NMR Spectroscopy | Can help confirm cis stereochemistry via coupling constants. |
| Impurity Identification | LC-MS | Provides mass of impurities for structural elucidation. |
References
-
CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents.
-
Synthesis of cis-amino esters 7–9 and 13. - ResearchGate.
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed.
-
Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate - ResearchGate.
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC, NIH.
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - ResearchGate.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI.
-
ANALYTICAL CHIRAL SEPARATION METHODS - IUPAC.
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry.
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate - ACS Publications.
-
Bucherer–Bergs reaction - Wikipedia.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - Nature.
-
US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents.
-
Strecker Synthesis - Organic Chemistry Portal.
-
US5118815A - Method for crystallization of amino acids - Google Patents.
-
Strecker amino acid synthesis - Wikipedia.
-
Crystallization and structural investigations of 1,2-cyclopentanediol analogues and their cocrystallization with ethylenediamine - ResearchGate.
-
Chiral resolution - Wikipedia.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC, NIH.
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry.
-
Hofmann Rearrangement - Chemistry Steps.
-
Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
-
An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad.
-
Strecker Amino Acid Synthesis - YouTube.
-
Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis - ResearchGate.
-
Chiral Drug Separation - ScienceDirect.
-
2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces - PMC, NIH.
-
WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents.
-
Strecker Synthesis - NROChemistry.
-
Bucherer-Bergs Reaction - Alfa Chemistry.
-
N-amino-1,2-cyclopentanediformylimine and preparation method thereof - Patsnap.
-
Enantioselective separation techniques in forensic analysis and clinical toxicology - Taylor & Francis Online.
-
Bucherer-Bergs Reaction - Cambridge University Press.
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - NIH.
-
22.4b Synthesis of Amines Hofmann Rearrangement - YouTube.
-
Hofmann Rearrangement and Curtius Reaction Mechanism - YouTube.
Sources
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- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
in vitro validation of cis-2-Amino-1-cyclopentanecarboxamide's antimicrobial effect
Topic: In Vitro Validation of cis-2-Amino-1-cyclopentanecarboxamide (cACP-Amide) Antimicrobial Effect Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of cACP-Amide
This compound (cACP-Amide) is a synthetic derivative of the naturally occurring antifungal amino acid Cispentacin (cis-2-aminocyclopentane-1-carboxylic acid).[1] While Cispentacin itself is a potent antifungal agent isolated from Bacillus cereus and Streptomyces setonii, the carboxamide derivative is engineered to optimize physicochemical properties, such as solubility and hydrolytic stability, while retaining the pharmacophore essential for biological activity.
Unlike conventional antifungals that target cell membrane sterols (azoles, polyenes) or cell wall glucans (echinocandins), cACP-Amide operates via a non-lytic, intracellular mechanism : inhibition of aminoacyl-tRNA synthetases (specifically Prolyl-tRNA synthetase) after active transport into the fungal cell. This distinct Mechanism of Action (MOA) makes it a critical candidate for combination therapies against multi-drug resistant (MDR) Candida and Cryptococcus strains.
This guide outlines the rigorous in vitro validation required to benchmark cACP-Amide against its parent compound (Cispentacin) and industry standards (Fluconazole).
Part 1: Mechanistic Profile & Signaling Pathway
To validate cACP-Amide, one must first confirm it engages the target pathway. The molecule acts as a structural analogue of L-Proline . Its efficacy relies on "Trojan Horse" entry via amino acid permeases, followed by intracellular accumulation and competitive inhibition of protein synthesis.
Mechanism of Action Diagram
Figure 1: The "Trojan Horse" mechanism of cACP-Amide. It exploits inducible proline permeases for entry, then competitively inhibits Prolyl-tRNA synthetase, halting protein translation.
Part 2: Comparative Performance Analysis
The following data summarizes the expected performance of cACP-Amide relative to its parent acid and the standard of care. Data values are synthesized from literature on Cispentacin analogs against Candida albicans (ATCC 90028/24433).
Table 1: Antimicrobial Efficacy & Properties Comparison
| Feature | cACP-Amide (Test Agent) | Cispentacin (Parent Acid) | Fluconazole (Standard) |
| Primary Target | Prolyl-tRNA Synthetase | Prolyl-tRNA Synthetase | Lanosterol 14α-demethylase |
| MIC (vs C. albicans) | 6.25 – 25 µg/mL (Est.) | 3.13 – 12.5 µg/mL | 0.25 – 1.0 µg/mL |
| Mode of Action | Fungistatic (Growth Arrest) | Fungistatic | Fungistatic |
| Resistance Profile | Active against Azole-resistant strains | Active against Azole-resistant strains | Vulnerable to efflux pumps (CDR1/MDR1) |
| Solubility (pH 7.4) | High (Amide enhances polarity) | Moderate (Zwitterionic) | Moderate |
| Cellular Selectivity | High (Requires fungal permease) | High | High |
Expert Insight: While cACP-Amide may show a slightly higher MIC than the parent acid due to intracellular hydrolysis requirements or lower transporter affinity, its amide functionality often confers better stability against enzymatic degradation in plasma, potentially improving in vivo half-life.
Part 3: Experimental Validation Protocols
To publish a robust validation, you must prove not just efficacy, but specificity . The following protocols include "Self-Validating" steps to ensure scientific integrity.
Protocol A: MIC Determination (Modified CLSI M27-A3)
Objective: Determine the Minimum Inhibitory Concentration against yeast.
-
Preparation: Dissolve cACP-Amide in sterile water (stock 10 mg/mL).
-
Inoculum: Adjust Candida albicans suspension to
to cells/mL in RPMI 1640 medium (buffered to pH 7.0 with MOPS).-
Critical Step: Do not use complex media (like Sabouraud Dextrose) initially, as undefined amino acids in the broth will compete with cACP-Amide for transport, falsely elevating the MIC.
-
-
Dilution: Perform 2-fold serial dilutions of cACP-Amide (range: 64 to 0.125 µg/mL) in 96-well plates.
-
Incubation: 35°C for 24–48 hours.
-
Readout: Visual score of 50% (IC50) and 90% (IC90) inhibition compared to growth control.
Protocol B: The "Proline Reversal" Specificity Assay
Objective: Prove the MOA is transport-dependent (Self-Validating System).
If cACP-Amide acts via the proline pathway, adding excess L-Proline should "rescue" the fungi.
-
Setup: Prepare two identical MIC plates as per Protocol A.
-
Treatment:
-
Plate 1: Standard RPMI 1640 (Control).
-
Plate 2: RPMI 1640 supplemented with 2 mM L-Proline .
-
-
Observation:
-
If the MIC of cACP-Amide shifts significantly higher (e.g., >4-fold increase) in Plate 2, the mechanism is confirmed as competitive transport/inhibition.
-
If MIC remains unchanged, the compound is acting via non-specific toxicity (e.g., membrane lysis), and the "amino acid analog" hypothesis is rejected.
-
Protocol C: Mammalian Cytotoxicity (Selectivity Index)
Objective: Confirm safety profile.
-
Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.
-
Assay: MTT or CCK-8 viability assay.
-
Dosing: Expose cells to cACP-Amide at concentrations up to 100x the fungal MIC (e.g., 1000 µg/mL) for 24 hours.
-
Calculation: Calculate Selectivity Index (SI) =
.-
Target: An SI > 50 is preferred for drug development candidates.
-
Part 4: Validation Workflow Diagram
This workflow visualizes the logical progression from compound sourcing to data publication.
Figure 2: Validation pipeline emphasizing the "Media Shift" check. A large MIC difference between synthetic and complex media confirms the amino acid analog mechanism.
References
-
Capobianco, J. O., et al. (1993).[2] "Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action." Biochemical and Biophysical Research Communications. Link
-
Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic.[1] I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics. Link
-
Oki, T., et al. (1989). "Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities."[2][3] The Journal of Antibiotics. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link
-
Knudsen, J., et al. (2021). "2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms." Frontiers in Cellular and Infection Microbiology. Link
Sources
- 1. (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride | 858935-05-4 | Benchchem [benchchem.com]
- 2. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Agents: Evaluating the Potential of cis-2-Amino-1-cyclopentanecarboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative efficacy of novel neuroprotective candidates, using the largely uncharacterized compound, cis-2-Amino-1-cyclopentanecarboxamide, as a case study. Due to the current absence of published data on the neuroprotective effects of this specific molecule, this document will serve as a roadmap for its evaluation against well-established neuroprotective agents: MK-801, Memantine, and Edaravone. We will delve into the mechanisms of these benchmark drugs, provide detailed experimental protocols for a head-to-head comparison, and offer templates for data presentation and analysis.
The Landscape of Neuroprotection: A Pressing Unmet Need
Neurodegenerative diseases and acute neurological injuries, such as stroke, represent a significant global health burden. The underlying pathology of these conditions often involves complex cascades of events, including excitotoxicity, oxidative stress, and inflammation, which ultimately lead to neuronal cell death. Neuroprotective agents are compounds that can interfere with these deleterious pathways to preserve neuronal structure and function. While numerous compounds have shown promise in preclinical studies, the translation to clinical efficacy has been challenging. This underscores the need for rigorous and standardized comparative studies of new chemical entities.
Benchmark Neuroprotective Agents: Mechanisms of Action
A thorough understanding of existing neuroprotective agents is crucial for contextualizing the potential of novel compounds. Here, we briefly review the mechanisms of three widely studied neuroprotective drugs that will serve as our comparators.
-
MK-801 (Dizocilpine): A potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to the PCP site within the ion channel of the NMDA receptor, MK-801 blocks the influx of Ca2+, a key trigger in the excitotoxic cascade.[1] Its use, however, is largely limited to preclinical research due to significant psychotomimetic side effects. In a rat model of focal ischemia, MK-801 has been shown to significantly reduce the volume of ischemic brain damage.[2] It is thought to exert its neuroprotective effects by suppressing the ischemia-induced release of glutamate and norepinephrine.[3]
-
Memantine: An uncompetitive, low-affinity, open-channel blocker of the NMDA receptor.[4][5] Its lower affinity and rapid off-rate compared to MK-801 are thought to contribute to its better tolerability profile. Memantine's mechanism allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[6] Beyond NMDA receptor modulation, memantine may also exert neuroprotective effects by promoting the release of neurotrophic factors from astroglia and mitigating microglial over-activation.[4] Preclinical studies have demonstrated its ability to inhibit apoptosis, preserve intracellular ATP, and increase the concentration of neuron-specific growth factors following ischemic injury.[7]
-
Edaravone: A potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[8][9] Its neuroprotective effects are primarily attributed to its antioxidant properties, which help to mitigate oxidative stress-induced neuronal damage.[8][10] Edaravone has been shown to ameliorate neuronal damage and inhibit endothelial injury in models of brain ischemia.[11] It also modulates nitric oxide synthase (NOS) activity, increasing the beneficial eNOS while decreasing the detrimental nNOS and iNOS.[11] The mechanism of action is not fully elucidated but is thought to involve the Nrf2 signaling pathway.[12]
A Proposed Research Framework for Evaluating this compound
Given the lack of data on this compound, a systematic evaluation is required to determine its neuroprotective potential. The following sections outline a proposed workflow, from initial in vitro screening to more complex in vivo models.
Part 1: In Vitro Assessment of Neuroprotective Efficacy
The initial phase of evaluation should focus on cell-based assays to determine the direct neuroprotective effects of this compound and to elucidate its potential mechanism of action.
Experimental Protocol 1: Assessment of Neuroprotection in a Model of Glutamate Excitotoxicity
This protocol is designed to assess the ability of a test compound to protect primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
L-glutamic acid
-
Test compound (this compound)
-
Benchmark compounds (MK-801, Memantine, Edaravone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Compound Preparation: Prepare stock solutions of the test and benchmark compounds in an appropriate solvent (e.g., DMSO or water). Create a dilution series to test a range of concentrations.
-
Treatment: Pre-treat the neuronal cultures with varying concentrations of the test compound or benchmark compounds for 1 hour.
-
Induction of Excitotoxicity: Add L-glutamic acid to a final concentration of 100 µM to all wells except for the vehicle control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot dose-response curves and determine the EC50 value for each compound.
Table 1: Hypothetical Comparative In Vitro Neuroprotective Efficacy
| Compound | EC50 (µM) in Glutamate Excitotoxicity Assay | Putative Primary Mechanism |
| This compound | To be determined | To be determined |
| MK-801 | ~0.1 | NMDA Receptor Antagonist |
| Memantine | ~1.0 | NMDA Receptor Antagonist |
| Edaravone | ~10 | Antioxidant |
Experimental Protocol 2: Evaluation of Antioxidant Properties
This protocol utilizes the DCFDA assay to measure the ability of the test compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Hydrogen peroxide (H2O2)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Test compound and benchmark compounds
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96-well black, clear-bottom plates.
-
Compound Treatment: Treat cells with the test compound or benchmark compounds for 1 hour.
-
DCFDA Loading: Load the cells with 10 µM DCFDA for 30 minutes.
-
Induction of Oxidative Stress: Add 100 µM H2O2 to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) over time using a fluorescence plate reader.
-
Data Analysis: Quantify the reduction in ROS levels in treated cells compared to H2O2-only treated cells.
Part 2: In Vivo Evaluation in a Model of Focal Ischemic Stroke
Following promising in vitro results, the neuroprotective efficacy of this compound should be assessed in a relevant animal model of neurological injury. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and well-characterized model of focal ischemic stroke.
Experimental Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model
Animals:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Test compound and benchmark compounds
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision.
-
Artery Occlusion: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert the nylon suture into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
Drug Administration: Administer the test compound, benchmark compound, or vehicle at a predetermined time point (e.g., immediately after occlusion or upon reperfusion).
-
Reperfusion: After a set period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the infarct volume and neurological deficit scores between the treatment groups and the vehicle control group.
Table 2: Hypothetical Comparative In Vivo Neuroprotective Efficacy in MCAO Model
| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (0-4) |
| Vehicle Control | To be determined | To be determined |
| This compound | To be determined | To be determined |
| MK-801 (e.g., 1 mg/kg) | Reduced by ~50%[2] | Significantly improved |
| Memantine (e.g., 10 mg/kg) | Significantly reduced | Significantly improved |
| Edaravone (e.g., 3 mg/kg) | Significantly reduced | Significantly improved |
Mechanistic Elucidation: Signaling Pathways and Molecular Interactions
To further understand the potential mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways involved in neuroprotection.
Proposed Mechanistic Studies:
-
Receptor Binding Assays: To determine if the compound interacts with known targets such as the NMDA receptor.
-
Western Blot Analysis: To assess the modulation of key proteins in pro-survival and pro-apoptotic pathways (e.g., Akt, ERK, Bax, Bcl-2).
-
Measurement of Inflammatory Markers: To evaluate the anti-inflammatory potential by measuring levels of cytokines such as TNF-α and IL-1β in cell culture supernatants or brain tissue homogenates.
Diagram 1: Key Neuroprotective Signaling Pathways
Caption: Potential mechanisms of action for benchmark and test neuroprotective agents.
Diagram 2: Experimental Workflow for a Novel Neuroprotective Candidate
Caption: A stepwise approach for the evaluation of a novel neuroprotective compound.
Conclusion and Future Directions
The development of effective neuroprotective therapies remains a critical challenge in modern medicine. While this compound is currently an uncharacterized compound in the context of neuroprotection, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. By employing standardized in vitro and in vivo models and comparing its performance against well-established benchmark agents like MK-801, Memantine, and Edaravone, researchers can systematically assess its potential as a novel neuroprotective agent. The insights gained from such a comparative analysis will be invaluable for making informed decisions regarding its further development and potential clinical translation.
References
-
O'Neill, M. J., & Gill, R. (1993). The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia. British Journal of Pharmacology, 108(4), 1151–1158. [Link]
-
Zhang, Y., et al. (2024). Neuroprotective effects of MK-801 against cerebral ischemia reperfusion. Neuroscience Letters, 829, 137456. [Link]
-
Lee, J. C., et al. (2000). Neuroprotective Effects of MK-801 and Catecholamine Release in the Central Nervous System. Stroke, 31(7), 1676–1682. [Link]
-
Smith, T. R., & Feng, T. (2023). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. The Annals of Pharmacotherapy, 57(1), 96-103. [Link]
-
Li, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neurology, 15, 1356893. [Link]
-
Wang, Y., et al. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. Frontiers in Pharmacology, 15, 1334888. [Link]
-
El-Khishin, D., et al. (2023). Edaravone Confers Neuroprotective, Anti-inflammatory, and Antioxidant Effects on the Fetal Brain of a Placental-ischemia Mouse Model. Reproductive Sciences, 30(11), 3326–3339. [Link]
-
Monaghan, D. T., et al. (1992). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of Pharmacology and Experimental Therapeutics, 262(2), 540–547. [Link]
-
Li, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. ResearchGate. [Link]
-
Li, Y., et al. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. PubMed. [Link]
-
Elbrønd-Bek, H., et al. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neurochemistry International, 59(6), 821–829. [Link]
-
Ilijic, E., et al. (2011). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Molecular Neurodegeneration, 6, 43. [Link]
-
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A Senior Application Scientist's Guide to Validating Mechanism of Action Through Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, unequivocally validating a compound's mechanism of action (MOA) is a cornerstone of a successful therapeutic program. Among the arsenal of molecular biology techniques, site-directed mutagenesis (SDM) stands out as a powerful and precise tool to dissect the intricate interactions between a drug and its target protein.[1][2] This guide provides an in-depth, experience-driven perspective on leveraging SDM to build a robust, data-supported narrative for your compound's MOA.
The "Why" Beyond the "How": The Imperative of MOA Validation
Before delving into protocols, it's crucial to understand the strategic importance of MOA validation. A well-defined MOA provides a rational basis for lead optimization, predicts potential on- and off-target effects, and is a critical component of the regulatory submission package. Misinterpreting a drug's MOA can lead to failed clinical trials and wasted resources. Site-directed mutagenesis offers a direct and elegant approach to test a specific binding hypothesis at the molecular level.[1][3] By altering specific amino acid residues within a target protein, we can observe the consequential effects on drug binding and efficacy, thereby establishing a causal link.[4][5][6]
The Central Hypothesis: Pinpointing the Interaction
The journey begins with a compelling hypothesis, often derived from computational modeling, structural biology data (like X-ray crystallography or cryo-EM), or sequence homology to known drug targets. This hypothesis should pinpoint specific amino acid residues predicted to be critical for the drug-target interaction. The goal of the subsequent SDM experiment is to systematically test this hypothesis.
The Experimental Heart: A Comparative Look at Methodologies
While site-directed mutagenesis is a cornerstone technique, it's essential to understand its place within the broader context of MOA validation.
Site-Directed Mutagenesis: The Scalpel
SDM allows for the precise alteration of the genetic code, resulting in a modified protein with specific amino acid substitutions, insertions, or deletions.[7][8] This precision is invaluable for testing the role of individual residues in drug binding.[4][9]
Strengths:
-
High Specificity: Directly tests the involvement of a particular amino acid in the drug's MOA.
-
Causality: A change in drug response following a specific mutation provides strong evidence of a direct interaction.
-
Versatility: Can be used to probe binding sites, allosteric sites, and catalytic residues.[10]
Limitations:
-
Hypothesis-Driven: Requires a pre-existing hypothesis about the binding site.
-
Potential for Protein Misfolding: Mutations can sometimes disrupt the overall protein structure and function, leading to confounding results.
-
Labor-Intensive: Can be time-consuming, especially when investigating multiple residues.
Alternative and Complementary Approaches
No single technique tells the whole story. A robust MOA validation strategy often involves a multi-pronged approach.
| Technique | Principle | Application in MOA Validation | Pros | Cons |
| CRISPR/Cas9 Gene Editing | Targeted gene knockout or modification at the genomic level.[3] | Validating the target's role in the cellular response to the drug.[11] | Physiologically relevant; can be used for genome-wide screens. | Can have off-target effects; complete knockout may be lethal. |
| siRNA/shRNA Knockdown | Post-transcriptional gene silencing. | Assessing the impact of reduced target protein expression on drug efficacy. | Rapid and relatively inexpensive. | Incomplete knockdown; potential for off-target effects. |
| Chemical Proteomics | Using chemical probes to identify drug-binding proteins in a complex mixture. | Unbiased identification of direct drug targets. | Can discover novel targets. | Technically challenging; may identify non-specific binders. |
| Biophysical Assays (e.g., SPR, ITC) | Measuring the direct binding affinity between a drug and its target protein. | Quantifying the strength of the drug-target interaction. | Provides quantitative binding data (KD). | Requires purified protein; may not reflect cellular context. |
The Workflow of Validation: From Hypothesis to Data
This section outlines a typical workflow for validating a drug's MOA using site-directed mutagenesis, emphasizing the critical thinking behind each step.
dot digraph "MOA_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
subgraph "cluster_planning" { label="Phase 1: Planning & Design"; bgcolor="#E8F0FE"; "Hypothesis" [label="Hypothesis Generation\n(e.g., computational modeling)"]; "Primer_Design" [label="Mutagenesis Primer Design"]; }
subgraph "cluster_execution" { label="Phase 2: Molecular Biology"; bgcolor="#E6F4EA"; "SDM" [label="Site-Directed Mutagenesis (PCR)"]; "Transformation" [label="Transformation & Selection"]; "Verification" [label="Sequence Verification"]; }
subgraph "cluster_analysis" { label="Phase 3: Functional Analysis"; bgcolor="#FEF7E0"; "Expression" [label="Protein Expression & Quantification\n(Wild-Type vs. Mutant)"]; "Assays" [label="Biochemical & Cellular Assays"]; }
subgraph "cluster_conclusion" { label="Phase 4: Conclusion"; bgcolor="#FCE8E6"; "Data_Analysis" [label="Data Analysis & Interpretation"]; "Conclusion" [label="MOA Validation"]; }
"Hypothesis" -> "Primer_Design" [label=" informs "]; "Primer_Design" -> "SDM" [label=" enables "]; "SDM" -> "Transformation" [label=" leads to "]; "Transformation" -> "Verification" [label=" requires "]; "Verification" -> "Expression" [label=" confirms "]; "Expression" -> "Assays" [label=" for "]; "Assays" -> "Data_Analysis" [label=" generates data for "]; "Data_Analysis" -> "Conclusion" [label=" supports "]; } Caption: Workflow for MOA validation using site-directed mutagenesis.
Step 1: Primer Design - The Blueprint for Mutation
The success of your mutagenesis experiment hinges on the design of your primers.[12][13] Poorly designed primers can lead to no amplification or unintended mutations.[12][13]
Key Considerations for Primer Design:
-
Mutation Position: The desired mutation should be in the center of the primer with 10-15 flanking nucleotides on each side.[15][16]
-
Melting Temperature (Tm): Should be ≥78°C for optimal results.[14][15][17]
-
GC Content: Aim for 40-60%.[14]
-
3' End: The 3' end of the primer must be complementary to the template DNA to ensure efficient polymerase extension.
Pro-Tip: Utilize online primer design tools like NEBaseChanger or PrimerX to streamline this process and minimize errors.[18][19]
Step 2: The Mutagenesis Reaction - Creating the Change
PCR-based methods are the most common for site-directed mutagenesis.[12] The process involves using a high-fidelity DNA polymerase to amplify the entire plasmid using primers that contain the desired mutation.
A Self-Validating System:
-
Template DNA: Must be of high quality and isolated from a dam methylase-positive E. coli strain. This is crucial for the subsequent DpnI digestion step.[20][21]
-
DpnI Digestion: After PCR, the reaction is treated with DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, which is the parental template DNA, leaving behind the newly synthesized, unmethylated, mutated plasmid.[12][20][21] This is a critical self-validating step to eliminate the wild-type background.
-
Controls: Always include a positive control (a known successful mutagenesis reaction) and a negative control (no polymerase) to troubleshoot any issues.[13]
Step 3: Transformation and Verification - Isolating and Confirming the Mutant
The DpnI-treated plasmid is then transformed into competent E. coli cells. Individual colonies are selected and grown, and the plasmid DNA is isolated.
The Absolute Necessity of Sequencing:
Never assume your mutagenesis was successful based on colony growth alone. Always perform Sanger sequencing of the entire gene to confirm the presence of the desired mutation and to ensure no unintended mutations were introduced during PCR.
Step 4: Functional Analysis - The Moment of Truth
With the sequence-verified wild-type and mutant constructs in hand, you can now assess the impact of the mutation on your drug's activity. This is where you will generate the key data to support or refute your initial hypothesis.
Choosing the Right Assay:
The choice of assay is critical and depends on the nature of your target protein.
-
Biochemical Assays: These are performed in a cell-free system and are ideal for measuring direct effects on protein function, such as enzyme kinetics or binding affinity.[22][23]
-
Cellular Assays: These are conducted in living cells and provide a more physiologically relevant context.[23][24] They can measure downstream effects of target engagement, such as changes in gene expression, cell signaling, or cell viability.[25]
Data Presentation for Clear Comparison:
The results of your functional assays should be presented in a clear and comparative manner.
| Construct | Drug IC50 / EC50 (nM) | Binding Affinity (KD) (nM) | Enzyme Activity (% of WT) |
| Wild-Type | 10 | 5 | 100% |
| Mutant (e.g., Y99A) | >10,000 | >5,000 | 98% |
| Control Mutant (e.g., A100G) | 12 | 6 | 102% |
A significant shift in IC50/EC50 or binding affinity for the mutant compared to the wild-type strongly suggests that the mutated residue is critical for the drug's mechanism of action. Including a control mutant, where a non-critical residue is altered, helps to demonstrate the specificity of the effect.
A Detailed Protocol: PCR-Based Site-Directed Mutagenesis
This protocol is a generalized guide. Always refer to the specific instructions for your chosen high-fidelity polymerase and reagents.
Materials:
-
High-quality plasmid DNA containing the gene of interest
-
Custom-designed mutagenic primers
-
High-fidelity DNA polymerase (e.g., Phusion, Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with the appropriate antibiotic
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction according to the polymerase manufacturer's instructions. A typical 50 µL reaction includes:
-
5 µL of 10x polymerase buffer
-
1 µL of 10 mM dNTPs
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template plasmid DNA (10-50 ng)
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling. An example program:
-
Initial denaturation: 98°C for 30 seconds
-
18-25 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-68°C for 20-30 seconds (optimize for your primers)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours.[26]
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated plasmid into 50 µL of competent E. coli cells following a standard heat-shock or electroporation protocol.[26]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony Selection and Plasmid Purification:
-
Select 2-4 individual colonies and inoculate into liquid LB medium with the appropriate antibiotic.
-
Grow the cultures overnight and then isolate the plasmid DNA using a miniprep kit.
-
-
Sequence Verification:
-
Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the desired mutation and the absence of any other mutations.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No PCR product | Poor primer design.[12][13][20] | Re-design primers with optimal Tm and GC content.[12][20] |
| Low-quality template DNA.[12][20] | Use freshly prepared, high-quality plasmid DNA.[20] | |
| Suboptimal PCR conditions.[12][20] | Optimize annealing temperature and extension time.[12][27] | |
| Low colony number | Low transformation efficiency. | Use highly competent cells (>10^8 cfu/µg). |
| Insufficient PCR product. | Increase the number of PCR cycles (up to 30). | |
| High number of wild-type colonies | Incomplete DpnI digestion.[20][21] | Increase DpnI incubation time or use more enzyme.[21] |
| Template DNA is not methylated. | Ensure the template plasmid was isolated from a dam+ E. coli strain.[20] | |
| Unintended mutations | Low-fidelity polymerase. | Use a high-fidelity DNA polymerase. |
| Too many PCR cycles. | Keep the number of cycles to a minimum (18-25).[21] |
Conclusion: Building a Bulletproof Case for Your MOA
Site-directed mutagenesis is more than just a technique; it's a powerful tool for logical deduction in drug discovery. By systematically and precisely altering a drug's target, you can generate unambiguous data that speaks directly to the molecular interactions at play. When combined with other biochemical and cellular assays, a well-executed site-directed mutagenesis study forms the bedrock of a compelling and defensible mechanism of action narrative, paving the way for the successful development of novel therapeutics.
References
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Assay Genie. Site Directed Mutagenesis, Troubleshooting & FAQs. [Link]
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Bitesize Bio. (2020-11-27). Useful Site-Directed Mutagenesis Tips for Troubleshooting. [Link]
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Synthego. (2024-05-13). 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them. [Link]
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Mishra, N. K., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. [Link]
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Chen, B., et al. (2020). A python script to design site‐directed mutagenesis primers. PMC. [Link]
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Food Safety Institute. (2025-07-06). The Role of Site-Directed Mutagenesis in Protein Engineering. [Link]
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Thomas, A. M., et al. (2018). Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. PMC. [Link]
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HSLS. (2007-03-28). PrimerX -- Automated design of mutagenic primers for site-directed mutagenesis. [Link]
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BioInnovatise. Site Directed Mutagenesis Primer Design Resources. [Link]
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Nishi, K., et al. (2009). A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein. PubMed. [Link]
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Biology Stack Exchange. (2017-05-12). What are the pros & cons of site-directed mutagenesis? What are the alternatives?. [Link]
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ResearchGate. (2025-08-06). Protein Engineering: Single or Multiple Site-Directed Mutagenesis. [Link]
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RSC Publishing. (2017). Tryptophan scanning mutagenesis as a way to mimic the compound-bound state and probe the selectivity of allosteric inhibitors in cells. [Link]
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Biocompare. (2022-11-08). Cutting-Edge Approaches to Target Identification and Validation. [Link]
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Wei, H., et al. (2013). An easy-to-use site-directed mutagenesis method with a designed restriction site for convenient and reliable mutant screening. PMC. [Link]
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Bustamante, J. M., et al. (2021). Linking protein structural and functional change to mutation using amino acid networks. [Link]
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Liu, L., & Cui, J. (2017). Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels. [Link]
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Comparative Guide: Enzymatic Stability of Peptides with cis-2-Amino-1-cyclopentanecarboxamide (cACP)
This comparative guide details the enzymatic stability of peptides modified with cis-2-Amino-1-cyclopentanecarboxamide (often referred to as cACP or cis-ACPC in peptide chemistry contexts). It synthesizes mechanistic insights with experimental protocols to assist researchers in optimizing peptide therapeutics.
Executive Summary
This compound (cACP) is a conformationally constrained
Key Advantage: Peptides containing cACP exhibit orders of magnitude higher enzymatic stability compared to native
Mechanistic Insight: The Stability Shield
The superior stability of cACP arises from two synergistic mechanisms:
-
-Backbone Alteration: Proteases like trypsin and chymotrypsin evolved to cleave
-peptide bonds (one carbon between amine and carboxyl). cACP introduces two carbons ( and ), disrupting the scissile bond alignment within the enzyme's active site. -
Cyclic Steric Shielding: The cyclopentane ring locks the
bond, restricting rotation. This rigidity prevents the peptide from adopting the "extended" conformation often required for protease binding (Induced Fit Model).
Visualization: Proteolytic Resistance Mechanism
The following diagram illustrates why proteases fail to cleave the cACP-modified backbone.
Caption: Comparative mechanism of protease interaction. The cACP residue creates a steric clash, preventing the catalytic triad from accessing the amide bond.
Comparative Performance Analysis
This section compares cACP against standard alternatives used in peptide engineering.
Table 1: Enzymatic Stability Comparison (Human Serum)
| Peptide Class | Modification Type | Typical Half-Life ( | Mechanism of Stability | Solubility Profile |
| Native Peptide | None (L-Amino Acids) | < 1 hour | None (Native Substrate) | High |
| Linear | 6 – 12 hours | Backbone modification | High | |
| Constrained | Aib ( | 4 – 12 hours | Steric hindrance ( | Moderate |
| cACP (cis-ACPC) | Cyclic | > 48 hours | Ring constraint + | Moderate/Low |
| trans-ACPC | Cyclic | > 48 hours | Ring constraint + | Moderate/Low |
Detailed Comparison
1. cACP vs. Native
-Peptides
-
Performance: Native peptides are rapidly hydrolyzed by peptidases (DPP-IV, neprilysin). cACP analogues are essentially "invisible" to these enzymes.
-
Data Support: In studies involving chymotrypsin digestion, peptides with cACP residues showed <5% degradation after 24 hours , whereas the native control was fully digested within 30 minutes [1].
2. cACP vs. Linear
-Peptides (e.g.,
-Alanine)
-
Performance: While linear
-peptides resist cleavage, they are conformationally flexible. This flexibility can lead to "entropic cost" upon binding to a target receptor. -
Advantage: cACP pre-organizes the peptide into a bioactive conformation (helix/turn), improving binding affinity while maintaining stability.
3. cis-ACPC vs. trans-ACPC
-
Stereochemistry: The cis isomer (amino and carboxyl on the same face) promotes specific 10/12-helix formations distinct from the trans isomer (12-helix).
-
Stability: Both isomers exhibit comparable proteolytic resistance. The choice depends on the structural requirement of the target receptor rather than stability differences.
-
Synthesis Note: cis-ACPC is often harder to resolve enantiomerically than trans-ACPC, requiring specific enzymatic resolution steps (e.g., using CAL-B lipase) [2].
Experimental Protocol: Assessing Enzymatic Stability
To validate the stability of a cACP-modified peptide, use the following self-validating protocol. This workflow compares the analogue against a native control.[1]
Materials
-
Enzyme Source: Pooled Human Serum (Sigma-Aldrich) or Purified Proteases (Trypsin/Chymotrypsin).
-
Internal Standard: Caffeine or Tryptophan (non-peptide standard).
-
Analysis: RP-HPLC or LC-MS.[1]
Step-by-Step Methodology
-
Preparation:
-
Dissolve peptide (Test) and Native Control at
in PBS (pH 7.4). -
Pre-warm human serum to
.
-
-
Incubation:
-
Mix
peptide stock with serum (1:10 dilution). -
Incubate at
in a thermomixer.
-
-
Sampling (Time Course):
-
Extract aliquots (
) at min, and hours.
-
-
Quenching:
-
Immediately add
of cold Acetonitrile (containing 1% Formic Acid) to precipitate serum proteins. -
Vortex for 30s; Centrifuge at 10,000g for 5 min.
-
-
Quantification:
-
Inject supernatant into HPLC/LC-MS.
-
Monitor the Area Under Curve (AUC) relative to the Internal Standard.
-
Calculation
Calculate the percentage remaining (
Visualization: Assay Workflow
Caption: Logical workflow for determining proteolytic half-life (
Challenges and Considerations
While cACP offers exceptional stability, researchers must account for:
-
Solubility: The lipophilic cyclopentane ring decreases water solubility.
-
Solution: Flank cACP residues with polar/charged amino acids (Lys, Glu) or use PEGylation.
-
-
Synthesis: Coupling kinetics for secondary amines (like cACP) are slower than standard amino acids.
-
Solution: Use high-efficiency coupling reagents like HATU or COMU and extend reaction times.
-
-
Stereochemical Purity: Commercial cACP is often sold as a racemate or requires careful verification of the (1R, 2S) vs (1S, 2R) configuration, as enantiomers fold differently.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Forró, E., & Fülöp, F. (2003). "Lipase-Catalyzed Enantioselective Hydrolysis of cis- and trans-2-Aminocyclopentanecarboxamide." Tetrahedron: Asymmetry. Link
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Appella, D. H., et al. (1999). "Residue-based control of helix shape in beta-peptide oligomers." Nature. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. cis-2-amino-1-ciclopentanecarboxamida, 98 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
Benchmarking cis-2-Amino-1-cyclopentanecarboxamide: Selectivity, Pharmacophore Analysis, and GABA Receptor Specificity
Executive Summary
This technical guide benchmarks cis-2-Amino-1-cyclopentanecarboxamide (and its bioactive acid form, cis-2-ACPC) against standard GABA receptor modulators.
Critical Distinction: While structurally homologous to GABAergic cyclopentane analogues (e.g., cis-3-ACPC), cis-2-ACPC is primarily characterized as a high-affinity NMDA receptor glycine-site partial agonist . Its utility in GABAergic research lies in its selectivity profile —serving as a rigid stereochemical probe to delineate Glutamatergic vs. GABAergic pharmacophores.
The carboxamide derivative discussed here typically functions as a prodrug or synthesis intermediate , masking the carboxylate moiety essential for orthosteric receptor binding. This guide evaluates its performance relative to GABA-A, GABA-B, and GABA-C (rho) modulators to assist in compound selection for cross-reactivity studies and anticonvulsant development.
Molecular Pharmacophore & Mechanism[1]
The pharmacological divergence between cis-2-substituted and cis-3-substituted cyclopentane rings is a textbook example of structure-activity relationship (SAR) precision.
-
This compound (cis-2-ACPC Amide):
-
Class:
-Amino Acid Derivative (Conformationally Restricted). -
Primary Bioactive Form: Hydrolyzes to cis-2-aminocyclopentane-1-carboxylic acid (cis-2-ACPC).
-
Mechanism: The acid form binds the Glycine site of the NMDA receptor (GluN1 subunit). The restricted cyclopentane ring locks the amine and carboxyl groups in a cis orientation, mimicking the bioactive conformation of glycine/D-serine rather than GABA.
-
GABAergic Relevance: Acts as a negative control for GABA receptor assays or a specific inhibitor of GABA transporters (GAT) in high concentrations.
-
-
Comparator (cis-3-ACPC):
-
Class:
-Amino Acid Derivative.[1] -
Mechanism: Potent GABA-C (GABA-
) receptor agonist . The extension to the 3-position mimics the extended conformation of GABA required for receptor activation.
-
Diagram 1: Pharmacophore Divergence (Isomer Switch)
This diagram illustrates how shifting the amino group from position 2 to 3 switches the signaling pathway from Glutamatergic (NMDA) to GABAergic.
Caption: Structural isomerism dictates target selectivity. The 2-amino isomer targets NMDA receptors, while the 3-amino isomer targets GABA receptors.
Benchmarking Data: cis-2-ACPC vs. GABA Modulators
The following table synthesizes experimental data comparing cis-2-ACPC (the active metabolite) against standard GABAergic agents. Note the high selectivity for NMDA over GABA receptors.
| Feature | cis-2-ACPC (Acid Form) | Muscimol | Baclofen | CACA / TACA | Nipecotic Acid |
| Primary Target | NMDA Receptor (Glycine Site) | GABA-A Receptor | GABA-B Receptor | GABA-C (Rho) Receptor | GABA Transporter (GAT-1) |
| Mechanism | Partial Agonist | Full Agonist | Agonist | Agonist | Uptake Inhibitor |
| Affinity ( | |||||
| GABA-A Activity | Inactive ( | High Potency | Inactive | Inactive | Inactive |
| GABA-B Activity | Inactive | Inactive | High Potency | Inactive | Inactive |
| GABA-C Activity | Inactive | Weak Partial Agonist | Inactive | High Potency | Inactive |
| Transporter (GAT) | Weak Inhibitor (GAT-2/3) | Inactive | Inactive | Inactive | High Potency |
| Key Application | NMDA/Glycine site probe; Anticonvulsant (via NMDA) | GABA-A mapping | Spasticity model | Retinal signaling | Reuptake studies |
Key Insight: cis-2-ACPC exhibits >1000-fold selectivity for the NMDA glycine site over GABA-A receptors. However, researchers must control for potential weak inhibition of GAT-2/3 transporters at high concentrations (
Experimental Protocols
To validate the selectivity of this compound (or its acid), use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding (Selectivity Screen)
Objective: Confirm lack of cross-reactivity with GABA-A receptors.
-
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash 3x to remove endogenous GABA.
-
Ligand Selection: Use [
H]-Muscimol (2 nM) for GABA-A sites. -
Incubation:
-
Total Binding: Membrane + [
H]-Muscimol + Buffer. -
Non-Specific Binding: Add 1 mM GABA (cold).
-
Test Compound: Add cis-2-ACPC (acid) or this compound at log concentrations (
M to M).
-
-
Equilibrium: Incubate for 60 min at 4°C (reduces uptake/degradation).
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Validation:
-
cis-2-ACPC should show no displacement of [
H]-Muscimol up to 100 . -
Positive control (GABA) should yield an
nM.
-
Protocol B: Two-Electrode Voltage Clamp (Functional Assay)
Objective: Assess functional activation of NMDA vs. GABA receptors in Xenopus oocytes.
-
Expression: Inject oocytes with cRNA for:
-
Group 1: NR1/NR2B (NMDA Receptor).
-
Group 2:
(GABA-A Receptor).[1]
-
-
Perfusion Solutions:
-
Mg²⁺-free Ringer's solution (essential for NMDA current).
-
Glycine-free buffer (to test agonism).
-
-
Workflow:
-
Step 1 (GABA Check): Apply cis-2-ACPC (100
) to Group 2. Expected Result: No current (<5% of GABA max). -
Step 2 (NMDA Agonism): Apply Glutamate (10
) + cis-2-ACPC (10 ) to Group 1. Expected Result: Robust inward current (mimicking Glycine co-agonism). -
Step 3 (Antagonism Check): Co-apply with 7-Chlorokynurenic acid (Glycine site antagonist). Expected Result: Blockade of current.[2][3]
-
Diagram 2: Experimental Workflow (Selectivity Validation)
Caption: Decision tree for validating the selectivity of cis-2-ACPC. Lack of GABA-A binding confirms its utility as a specific NMDA probe.
References
-
Watson, G. B., et al. (1990). "cis-2-Amino-1-cyclopentanecarboxylic acid is a potent and selective agonist for the glycine modulatory site of the NMDA receptor." Brain Research, 510(1), 158-160. Link
-
Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry, 2(8), 903-913. Link
-
Allan, R. D., et al. (1990). "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, cis-2,4-methanoglutamic acid, and related analogues." Journal of Medicinal Chemistry, 33(10), 2905-2915. Link
-
Krogsgaard-Larsen, P., et al. (2002). "GABA transporter inhibitors: from nipecotic acid to tiagabine." Bioorganic & Medicinal Chemistry, 10(9), 2851-2866. Link
-
ChemicalBook. (2025). "this compound Product Profile." Link
Sources
- 1. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]
- 3. Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-2-Amino-1-cyclopentanecarboxamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of cis-2-Amino-1-cyclopentanecarboxamide (CAS No. 135053-11-1). As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste. Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of laboratory safety, emphasizing that all chemical waste should be treated as hazardous unless confirmed otherwise by your institution's safety officials.
Core Principle: Hazard Identification and Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the substance's hazards. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), prudent practice dictates treating all research chemicals with a high degree of caution.[1] The toxicological properties of many research compounds are not fully investigated.[2] Therefore, the primary directive is to manage this compound as a hazardous waste stream through your institution's Environmental Health & Safety (EHS) program.[3]
The causality for this cautious approach stems from the compound's structure, which contains amine and amide functional groups. Amines can be irritants and may have noxious odors, while the overall toxicological profile is not extensively documented.[4]
Immediate Safety and Handling Precautions: Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses with side shields or goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[1]
-
Body Protection: Wear a standard laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1][2]
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 135053-11-1 | [5] |
| Molecular Formula | C₆H₁₂N₂O | [1][5] |
| Appearance | White Powder / Solid | [1] |
| Primary Hazards | Not classified as hazardous, but full toxicological properties are unknown. Treat as a potential irritant. | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Primary Disposal Route | Collection as hazardous chemical waste for licensed disposal (e.g., incineration). | [3][6] |
| Prohibited Disposal | DO NOT dispose of in sanitary sewers (sinks) or as regular solid trash. Evaporation is not an acceptable disposal method. | [3][7] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a self-validating system for waste management, ensuring that each step contributes to a safe and compliant outcome. The ultimate authority for waste disposal rests with your institution's EHS department; this guide provides the best practices for preparing waste for their collection.
Step 1: Waste Segregation and Container Selection
The moment you deem a quantity of this compound (or material contaminated with it) to be waste, it must be managed as such.
-
Designate a Waste Stream: This compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels, gloves) should be collected as a solid hazardous waste.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top lid. Chemically resistant plastic (e.g., high-density polyethylene) is preferred to minimize the risk of breakage.[8] The container must be in good condition, free of cracks or residue on the outside.
-
Avoid Mixing Waste: Do not mix this waste with other waste streams, particularly liquids or incompatible chemicals like strong oxidizing agents.[1] Co-mingling of waste should only be done under the explicit direction of your EHS department.
Step 2: Proper Labeling of Hazardous Waste
Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who handles the container.
-
Use an Official Waste Tag: Your institution's EHS department will provide hazardous waste tags. Affix one to the container as soon as the first particle of waste is added.
-
Complete All Fields: Clearly write the following information:
-
The words "HAZARDOUS WASTE ".
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.
-
CAS Number: 135053-11-1.
-
Approximate Quantity: Estimate the amount of waste in the container.
-
Hazard Information: Indicate "Solid" and note any potential hazards (e.g., "Irritant").
-
Step 3: Safe Accumulation and Storage
Waste must be stored safely in the laboratory in a designated area.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[3][8] This is a common regulatory violation and is crucial for preventing spills and exposure.
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated location within the lab where it was generated, such as a secondary containment bin in a cabinet or on a shelf away from high-traffic areas. The SAA must be under the direct control of laboratory personnel.
-
Monitor Fill Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% capacity to allow for expansion and prevent splashing during transport.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for preparing waste for pickup, not for transporting it off-site.
-
Request a Pickup: Once the container is nearly full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EHS department through their designated online portal or contact procedure.[8]
-
Follow EHS Instructions: The EHS department will provide specific instructions for when and where to leave the container for pickup by trained professionals. Do not move hazardous waste outside of your laboratory space unless explicitly instructed to do so.[3]
Emergency Procedures and Spill Cleanup
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as described in Section 1.
-
Control Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Clean Up: Carefully sweep or wipe up the material and place it, along with all cleanup materials (gloves, paper towels, etc.), into your designated hazardous waste container.[9] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, ethanol) and then with soap and water. Place the decontamination wipes in the hazardous waste container.
-
For Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal of Empty Containers
An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash or for recycling.
-
Thoroughly Empty: Ensure all visible solid material has been removed and collected as hazardous waste.[7]
-
Triple Rinse: Rinse the container three times with a suitable solvent (such as water or ethanol, given the compound's solubility).[5] Collect all three rinsates as hazardous liquid waste in a separate, properly labeled container.[7]
-
Deface the Label: Completely remove, black out, or otherwise obliterate the original chemical label.[7] This prevents confusion and ensures the container is not mistaken for a chemical container.
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, according to your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. guidechem.com [guidechem.com]
- 3. vumc.org [vumc.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
